tert-Butyl 3-aminoquinoline-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
tert-butyl 3-aminoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)12-10(15)8-9-6-4-5-7-11(9)16-12/h4-8H,15H2,1-3H3 |
InChI Key |
RDUCUNURDFVZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC2=CC=CC=C2C=C1N |
Origin of Product |
United States |
Foundational & Exploratory
Therapeutic Potential of 3-Aminoquinoline-2-Carboxylate Derivatives: A Technical Whitepaper
Executive Summary & Rationale
The quinoline scaffold is a historically validated cornerstone in medicinal chemistry, forming the core of numerous therapeutics ranging from classic antimalarials (e.g., chloroquine) to modern targeted oncology drugs 1. Within this diverse family, 3-aminoquinoline-2-carboxylate derivatives represent a highly functionalized and privileged subclass. The unique spatial arrangement of the amino group at the C-3 position and the carboxylate moiety at the C-2 position provides a versatile platform for hydrogen bonding, metal chelation, and target-specific biological interactions.
This technical guide synthesizes current methodologies, pharmacological data, and validated protocols for researchers and drug development professionals aiming to translate these derivatives into next-generation therapeutics.
Pharmacological Landscape and Mechanisms of Action
Anticancer Efficacy and Kinase Inhibition
Derivatives of 3-aminoquinoline-2-carboxylic acid have demonstrated potent cytotoxicity against various human tumor cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) 2, 3. The mechanism of action is multifaceted. These compounds frequently act as inhibitors of critical protein kinases (such as CK2 and CDK), which are often overexpressed in malignancies and drive uncontrolled cellular proliferation 4, 5. Inhibition of these kinases induces cell cycle arrest and triggers intrinsic apoptosis via mitochondrial membrane depolarization, characterized by the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins [[6]]().
Antimicrobial and Antiprotozoal Activity
Beyond oncology, the 3-aminoquinoline-2-carboxylate framework is highly active against parasitic and microbial pathogens. Functionalized 4-arylquinoline-2-carboxylate derivatives have shown remarkable efficacy against Toxoplasma gondii and multidrug-resistant strains of Plasmodium falciparum. The mechanism often involves the inhibition of essential microbial enzymes, such as dihydroorotate dehydrogenase (DHODH), which is crucial for de novo pyrimidine biosynthesis 7.
Quantitative Data Summary
The following table summarizes the biological activity of notable quinoline-2-carboxylate and 3-aminoquinoline derivatives across different therapeutic targets:
| Compound Class / Derivative | Target / Cell Line | Assay Type | Efficacy (IC50 / MIC) | Reference |
| 3-Aminoquinoline derivatives | Breast Cancer (MCF-7) | Cytotoxicity (MTT) | 29.8 - 40.4 μM | 2 |
| 2-Aminoquinoline-3-carboxylic acid analogs | Protein Kinase CK2 | Kinase Inhibition | Submicromolar | 4 |
| Benzotriazinone-quinoline hybrids | Liver Carcinoma (HepG2) | Cytotoxicity (MTT) | 6.525 - 10.97 μM | [[3]]() |
| 4-Arylquinoline-2-carboxylates | Toxoplasma gondii | Growth Inhibition | Nanomolar range | |
| Quinoxaline-2-carboxylic acid analogs | Mycobacterium tuberculosis | MIC Assay | 1.25 µg/mL | 4 |
Pathway and Workflow Visualizations
To contextualize the biological mechanisms discussed above, the following diagram illustrates the apoptotic signaling cascade triggered by these derivatives.
Caption: Mechanism of Action: Kinase inhibition leading to apoptosis.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific reagents or conditions are chosen over alternatives.
Protocol 1: Synthesis of Ethyl 3-aminoquinoline-2-carboxylate
Rationale: The synthesis utilizes a modified condensation strategy. Pyridine is employed not just as a solvent, but as a mild base to neutralize hydrobromic acid generated during the reaction, preventing the degradation of the acid-sensitive amino group 8, [[9]]().
Step-by-Step Methodology:
-
Preparation of Reagents: Charge an inert-gas-purged jacketed glass reactor with absolute ethanol (10 L) and pyridine (1.5 equivalents relative to the starting material).
-
Causality: Absolute ethanol prevents water-induced hydrolysis of the ester product.
-
-
Thermal Activation: Heat the mixture to 40°C ± 5°C.
-
Causality: This temperature provides sufficient kinetic energy for the initial nucleophilic attack without causing thermal decomposition of the reactive intermediate 8.
-
-
Addition of Electrophile: Add ethyl bromopyruvate (EBP) dropwise over 2 hours, strictly maintaining the internal temperature.
-
Causality: Dropwise addition controls the exothermic reaction rate, preventing localized superheating and the formation of unwanted polymeric byproducts 8.
-
-
Condensation: Introduce 2-aminobenzaldehyde (or the respective aniline derivative) into the reactor. Heat the batch to 60°C for 1-2 hours 9.
-
Purification (Self-Validation): Cool the mixture to room temperature. Purify the crude product via silica gel column chromatography (using an appropriate hexane/ethyl acetate gradient). Validate the structure using 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm the presence of the ethyl ester (characteristic quartet/triplet in NMR) and the primary amine 5.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Rationale: The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This serves as a direct, quantifiable proxy for cell viability, validating the mitochondrial depolarization mechanism discussed earlier [[2]](), 7.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 or HepG2 cells in 96-well plates at a density of
cells/well in complete medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.-
Causality: Allows cells to adhere and re-enter the log phase of growth, ensuring uniform metabolic baselines.
-
-
Compound Treatment: Treat cells with varying concentrations of the 3-aminoquinoline-2-carboxylate derivative (e.g., 1, 5, 10, 25, 50, 100 μM) dissolved in DMSO. Ensure final DMSO concentration does not exceed 0.1% (v/v).
-
Causality: High DMSO concentrations are inherently cytotoxic and will confound the assay results.
-
-
Incubation & MTT Addition: Incubate for 48 hours. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Causality: 4 hours is the optimal window for viable cells to metabolize MTT into insoluble purple formazan crystals 2.
-
-
Solubilization and Quantification: Carefully aspirate the media and dissolve the formazan crystals in 150 μL of DMSO. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate percentage viability relative to the untreated control: % Viability = (Absorbance of treated / Absorbance of control) × 100. Determine the IC50 using non-linear regression analysis 7.
Caption: Workflow from chemical synthesis to biological screening.
References
- Source: arabjchem.
- Source: nih.
- Source: researchgate.
- Source: rsc.
- Source: benchchem.
- Source: benchchem.
- Title: Molecular Rearrangement of Pyrazino[2,3-c]quinolin-5(6H)
- Source: acs.
- Source: google.
- Source: google.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Aminoquinoline-2-carboxylic acid | 887245-74-1 | Benchchem [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US12029735B2 - Polymorphic compounds and uses thereof - Google Patents [patents.google.com]
- 9. WO2024112853A1 - Compounds that inhibit pkmyt1 - Google Patents [patents.google.com]
tert-Butyl 3-aminoquinoline-2-carboxylate: A Strategic Scaffold in Medicinal Chemistry
The Quinoline Scaffold in Advanced Drug Discovery
The quinoline ring system is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutics exhibiting antimalarial, antibacterial, antitumor, and antiviral properties 1. Within this broad class, 3-aminoquinoline derivatives have emerged as highly specific pharmacophores, prominently featured in bioactive molecules such as the c-Met kinase inhibitors, AZD2624, and pyronaridine 2.
When functionalized as tert-butyl 3-aminoquinoline-2-carboxylate , the molecule transforms into an exceptionally versatile building block. The juxtaposition of an amine at the 3-position and a carboxylate at the 2-position provides dual handles for diverse derivatization, including the synthesis of complex fused heterocyclic systems like 1,5-naphthyridines 3.
Structural Rationale: Why the tert-Butyl Ester?
In multi-step organic synthesis, the choice of protecting group dictates the success of late-stage functionalization. While methyl or ethyl esters are common 4, they require basic hydrolysis (saponification) for removal, which can degrade sensitive functional groups or trigger unwanted side reactions at the highly reactive 3-amino position. The tert-butyl ester introduces massive steric bulk, shielding the carbonyl carbon from unwanted nucleophilic attack during upstream cross-coupling reactions. Furthermore, it offers orthogonal deprotection : it is completely stable to basic and nucleophilic conditions but can be cleanly cleaved using mild acids (e.g., Trifluoroacetic acid in Dichloromethane), preserving the integrity of the quinoline core.
Synthetic Methodology & Workflow
The synthesis of 3-aminoquinolines is most reliably achieved via the Palladium-catalyzed Buchwald-Hartwig amination of 3-bromoquinoline precursors 5.
Synthetic workflow for tert-butyl 3-aminoquinoline-2-carboxylate and downstream API generation.
Self-Validating Protocol: Palladium-Catalyzed Amination
As an application scientist, ensuring reproducibility requires a protocol with built-in causality and in-process controls (IPCs).
Objective: Conversion of tert-butyl 3-bromoquinoline-2-carboxylate to the corresponding 3-amino derivative.
-
System Degassing: Charge a Schlenk flask with the quinoline substrate (1.0 eq), Pd2(dba)3 (0.05 eq), XPhos ligand (0.10 eq), and Cs2CO3 (2.0 eq). Evacuate and backfill with ultra-pure N2 three times.
-
Causality: Pd(0) complexes are highly sensitive to oxidation. Strict anaerobic conditions prevent the irreversible formation of inactive Pd(II) oxides. Cs2CO3 is specifically chosen over stronger bases like NaOtBu because its weaker basicity prevents premature cleavage of the acid-labile tert-butyl ester.
-
-
Solvent & Reagent Addition: Add anhydrous toluene (0.2 M) and benzophenone imine (1.2 eq) via syringe.
-
Causality: Benzophenone imine acts as an ammonia surrogate. Using free ammonia or primary amines directly can strongly coordinate to palladium, poisoning the catalyst and halting the catalytic cycle 5.
-
-
Thermal Activation: Heat the reaction mixture to 100°C for 12 hours.
-
Causality: Elevated temperatures overcome the activation energy barrier for the oxidative addition of the electron-deficient bromoquinoline into the Pd(0) center.
-
-
In-Process Control (IPC) & Self-Validation: At 8 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Check: The starting material exhibits a distinct 1:1 isotopic M/M+2 doublet characteristic of bromine. The disappearance of this doublet and the appearance of the imine intermediate mass validates successful cross-coupling. If the doublet persists, catalyst deactivation has occurred; spike with an additional 2 mol% Pd2(dba)3 to drive the reaction to completion.
-
-
Deprotection of Imine: Cool the mixture, filter through Celite, and concentrate. Dissolve the crude residue in THF, add 1M aqueous HCl (2.0 eq), and stir for 2 hours.
-
Causality: Mild acidic hydrolysis selectively cleaves the benzophenone imine to yield the primary amine without hydrolyzing the highly sterically hindered tert-butyl ester.
-
Biological Targets & Structure-Activity Relationships (SAR)
The 3-aminoquinoline scaffold is highly privileged in oncology and parasitology. The planar aromatic system allows for DNA intercalation, while the amino group serves as a critical hydrogen-bond donor in kinase active sites.
Table 1: Quantitative Biological Activity of 3-Aminoquinoline Derivatives
| Derivative Scaffold | Primary Target / Disease | Observed Activity (IC50) | Key Mechanism of Action | Reference |
| 3-Aminoquinoline analogs | Leishmaniasis (L. major) | 1.2 – 5.8 µM | Intracellular amastigote growth inhibition | 6 |
| 2-Cyano-3-substituted quinolines | Breast Cancer (MCF7) | Low micromolar | Topoisomerase II inhibition / DNA intercalation | 7 |
| Substituted 3-aminoquinolines | c-Met Kinase (Oncology) | Nanomolar range | Competitive ATP-binding site inhibition | 2 |
Mechanistic Pathway: Target Interaction
When functionalized into advanced active pharmaceutical ingredients (APIs), the quinoline core frequently acts as a Topoisomerase II "poison." By intercalating into DNA and stabilizing the DNA-enzyme cleavage complex, these molecules prevent DNA religation, leading to double-strand breaks and subsequent cell death 7.
Pharmacological mechanism of 3-aminoquinoline derivatives in Topoisomerase II inhibition.
Conclusion
tert-Butyl 3-aminoquinoline-2-carboxylate is far more than a simple heterocyclic building block; it is a strategically designed scaffold that balances reactivity with stability. By leveraging the orthogonal protection of the tert-butyl ester and the cross-coupling potential of the 3-amino group, medicinal chemists can rapidly generate diverse libraries of 1,5-naphthyridines and highly substituted quinolines to target complex oncological and parasitic diseases.
References
-
"3-Aminoquinoline-2-carboxylic acid | 887245-74-1 - Benchchem", Benchchem, 1
-
"Rhodium-Catalyzed [4 + 2]-Annulation of o-Acylanilines with N-Sulfonyl-1,2,3-triazoles: Synthesis of 3-Aminoquinolines", ACS Publications, 2
-
"Fused 1,5-Naphthyridines: Synthetic Tools and Applications", PMC - NIH, 3
-
"Ethyl 3-amino-7-bromoquinoline-2-carboxylate Supplier", Benchchem, 4
-
"Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols", Benchchem, 5
-
"Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective", PMC - NIH, 6
-
"Comprehensive review on current developments of quinoline-based anticancer agents", Arab Journal of Chemistry, 7
Sources
- 1. 3-Aminoquinoline-2-carboxylic acid | 887245-74-1 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 3-amino-7-bromoquinoline-2-carboxylate Supplier [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Literature Review of Aminoquinoline Carboxylates in Drug Discovery: A Technical Whitepaper
The Pharmacophore Evolution: From Antimalarials to Multi-Target Agents
The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry[1]. Historically, 4-aminoquinolines (such as chloroquine) revolutionized the treatment of malaria by inhibiting heme detoxification. However, the rapid emergence of resistant Plasmodium strains necessitated profound structural innovations.
The strategic installation of a carboxylic acid moiety onto the aminoquinoline core—creating aminoquinoline carboxylates (AQCs) —represents a major leap in rational drug design. From a physicochemical standpoint, the carboxylate group modulates the molecule's pKa and aqueous solubility, parameters that are critical for oral bioavailability[1]. More importantly, the carboxylic acid acts as a highly versatile synthetic handle. It allows for rapid amide coupling and esterification, enabling the generation of diverse libraries for Structure-Activity Relationship (SAR) studies[1],[2]. This functionalization has successfully expanded the utility of AQCs beyond infectious diseases, repositioning them as potent anticancer agents, kinase inhibitors, and epigenetic modulators[1],[3].
Mechanistic Pathways and Target Diversity
The biological utility of AQCs is dictated by their substitution patterns, which shift their target specificity from parasitic vacuoles to human nuclear enzymes.
-
Antimalarial Activity: 4-Aminoquinoline carboxylate derivatives, particularly when conjugated with chalcones via diamine linkers, exhibit extraordinary potency against both chloroquine-sensitive and resistant strains. They function primarily by disrupting the parasite's ability to polymerize toxic free heme into inert hemozoin[2].
-
Epigenetic Modulation (Anticancer): 3-Aminoquinoline carboxylic acids hybridized with tranylcypromine (TCPA) have been identified as potent, orally active inhibitors of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1). By inhibiting LSD1, these compounds block the clonogenic potential of acute leukemia cells and induce apoptosis[4].
-
Kinase Inhibition: Specific isomers, such as 3-aminoquinoline-2-carboxylic acid derivatives, have demonstrated high affinity for protein kinase CK2, a critical enzyme implicated in uncontrolled cell proliferation[1].
Divergent pharmacological pathways of aminoquinoline carboxylates.
Synthetic Methodologies: Overcoming Structural Limitations
Synthesizing highly functionalized AQCs requires precision. Traditional methods, such as the Pfitzinger reaction or Friedländer condensation, often fail when utilizing electron-deficient anilines or when the target molecule contains functional groups sensitive to harsh basic conditions and high temperatures[5],[6].
To circumvent these limitations, modern synthetic workflows employ alternative strategies. For instance, the Doebner hydrogen-transfer reaction enables the three-component synthesis of quinoline-4-carboxylic acids directly from anilines, aldehydes, and pyruvic acid[6]. Alternatively, the reductive cyclization of nitrocyano olefins provides a highly efficient, one-pot pathway to 2-aminoquinolines[5].
Reductive cyclization workflow for synthesizing 2-aminoquinoline carboxylates.
Experimental Protocol 1: Synthesis of 2-Aminoquinoline Carboxylates via Zn/AcOH Reductive Cyclization
Objective: To synthesize functionalized 2-aminoquinoline carboxylates while preserving delicate ester/carboxylic acid moieties. Causality & Logic: The Zn/AcOH couple provides a mild, proton-donating reducing environment. Unlike harsh thermal condensations, this method selectively reduces the nitro group to a hydroxylamine intermediate. This intermediate rapidly undergoes intramolecular nucleophilic attack on the adjacent cyano group. This kinetic control prevents the degradation of the carboxylate handle[5].
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 1.0 equivalent of the substituted nitrocyano olefin precursor in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
-
Acidification: Add 5.0 equivalents of glacial acetic acid (AcOH). Validation Point: Ensure the solution is completely homogenous before proceeding to prevent localized exothermic spikes.
-
Reduction: Gradually add 4.0 equivalents of activated Zinc (Zn) dust over a period of 15 minutes. Causality: Gradual addition controls the highly exothermic reduction of the nitro group, preventing the thermal decomposition of the reactive hydroxylamine intermediate.
-
Cyclization: Stir the suspension at room temperature (25°C) for 2–4 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) until the complete disappearance of the starting material.
-
Workup & Self-Validation: Filter the reaction mixture through a pad of Celite to remove insoluble zinc salts. Causality: Removing zinc salts prior to aqueous workup is critical to prevent the formation of intractable emulsions during extraction.
-
Purification: Wash the filtrate with saturated NaHCO₃ to neutralize residual acid, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the pure 2-aminoquinoline carboxylate[5].
Structure-Activity Relationship (SAR) and Quantitative Profiling
The biological efficacy of AQCs is highly dependent on the linker chemistry and the position of the carboxylate group. The table below summarizes the quantitative inhibitory data (IC₅₀) for various AQC derivatives across different therapeutic targets.
| Compound / Derivative | Biological Target / Cell Line | IC₅₀ Value | Reference |
| 4-Aminoquinolinyl-chalcone amide 15 | P. falciparum (3D7 - CQ Sensitive) | 0.04 µM | [2] |
| 4-Aminoquinolinyl-chalcone amide 15 | P. falciparum (W2 - CQ Resistant) | 0.07 µM | [2] |
| 8-Aminoquinoline-Uracil (Cu complex) | P. falciparum (K1) | 100 - 1000 µg/mL | [7] |
| TCPA-Aminoquinoline Carboxylate (15) | KDM1A / LSD1 (Leukemia) | Sub-micromolar (In vivo efficacy) | [4] |
| 7-Chloro-4-quinolinylhydrazones | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [3] |
Biological Evaluation Workflows
To accurately assess the potency of newly synthesized AQCs, robust and reproducible biological assays are required. For antimalarial screening, traditional radioactive assays are being replaced by fluorescence-based methodologies.
Experimental Protocol 2: High-Throughput SYBR Green I Antimalarial Assay
Objective: To determine the IC₅₀ of synthesized AQC derivatives against P. falciparum strains. Causality & Logic: The SYBR Green I assay exploits the biological reality that human erythrocytes lack a nucleus (and therefore, DNA). By using a fluorescent dye that selectively intercalates into double-stranded parasitic DNA, we obtain a direct, self-validating measurement of parasite proliferation. This bypasses the radioactive hazards of traditional [³H]-hypoxanthine incorporation assays while maintaining high-throughput scalability[2].
Step-by-Step Methodology:
-
Parasite Culture: Maintain P. falciparum (e.g., 3D7 or W2 strains) in O+ human erythrocytes suspended in RPMI 1640 medium supplemented with 10% human serum[2].
-
Compound Plating: In a 96-well microtiter plate, prepare serial dilutions of the AQC derivatives in complete medium. Causality: Serial dilutions are critical for generating a robust, multi-point dose-response curve, which is mathematically required for precise non-linear regression analysis.
-
Inoculation: Add synchronized ring-stage parasite cultures (adjusted to 1% parasitemia and 2% hematocrit) to the compound-containing wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a specialized microaerophilic environment (5% O₂, 5% CO₂, 90% N₂).
-
Lysis & Staining: Add a lysis buffer containing SYBR Green I dye to each well. Incubate in the dark for 1 hour at room temperature to allow complete DNA intercalation.
-
Quantification: Measure fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate the IC₅₀ values using non-linear regression analysis software (e.g., GraphPad Prism)[2].
Conclusion
Aminoquinoline carboxylates represent a masterclass in pharmacophore optimization. By leveraging the carboxylic acid moiety as both a physicochemical modulator and a synthetic handle, researchers have successfully evolved this classic antimalarial scaffold into a versatile weapon against drug-resistant pathogens and aggressive malignancies. Future drug discovery programs should continue to exploit mild synthetic pathways, such as the Zn/AcOH reductive cyclization, to generate diverse AQC libraries for high-throughput phenotypic and target-based screening.
References
-
[1] Title: 3-Aminoquinoline-2-carboxylic acid | Source: Benchchem | URL: 1
-
[5] Title: Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH | Source: Clockss | URL: 5
-
[6] Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | Source: ACS Publications | URL: 6
-
[2] Title: Synthesis, in vitro antimalarial activity and cytotoxicity of novel 4-aminoquinolinyl-chalcone amides | Source: PubMed / NIH | URL: 2
-
[4] Title: Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent | Source: ResearchGate | URL: 4
-
[7] Title: Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes | Source: EXCLI Journal | URL: 7
-
[3] Title: Comprehensive review on current developments of quinoline-based anticancer agents | Source: Arabian Journal of Chemistry | URL: 3
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, in vitro antimalarial activity and cytotoxicity of novel 4-aminoquinolinyl-chalcone amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2016-101 [excli.de]
Solubility profile of tert-Butyl 3-aminoquinoline-2-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility Profile of tert-Butyl 3-aminoquinoline-2-carboxylate in Organic Solvents
Executive Summary
tert-Butyl 3-aminoquinoline-2-carboxylate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and advanced organic synthesis. As a precursor to complex fused heterocycles—such as benzo[b][1,5]naphthyridines synthesized via modified Friedländer reactions[1]—understanding its solvation thermodynamics is critical for optimizing reaction conditions, purification workflows, and formulation strategies.
This whitepaper provides a comprehensive analysis of the solubility profile of tert-butyl 3-aminoquinoline-2-carboxylate across various organic solvent classes. By deconstructing the thermodynamic drivers of its molecular structure, we bridge the gap between theoretical physical chemistry and practical laboratory applications, providing robust, self-validating protocols for solubility determination and anti-solvent crystallization.
Structural Rationale and Solvation Thermodynamics
The solubility of any pharmaceutical intermediate is dictated by the delicate balance between its crystal lattice energy (solute-solute interactions) and its solvation energy (solute-solvent interactions). For tert-butyl 3-aminoquinoline-2-carboxylate, three distinct structural motifs govern this equilibrium:
-
The Quinoline Core : This rigid, aromatic bicyclic system promotes strong
stacking in the solid state. The quinoline nitrogen acts as a localized hydrogen-bond acceptor. -
The C3-Amino Group : Acting as both a hydrogen-bond donor and acceptor, the primary amine typically increases lattice energy through intermolecular hydrogen bonding. In free carboxylic acid analogs (e.g., 3-aminoquinoline-2-carboxylic acid), this leads to zwitterionic character and notoriously poor solubility in non-polar media[2].
-
The C2-tert-Butyl Ester : This is the critical thermodynamic differentiator. Compared to methyl or ethyl esters[3], the bulky tert-butyl group exerts significant steric hindrance, which disrupts planar aromatic stacking and lowers the overall crystal lattice energy. Furthermore, its massive lipophilic volume drastically increases the compound's affinity for low-polarity and chlorinated organic solvents.
Causality in Action : The strategic installation of the tert-butyl group is not merely a protecting group choice; it is a physical property modifier. By lowering the lattice energy and increasing lipophilicity, it ensures the intermediate remains highly soluble in the organic phases required for subsequent catalytic cross-coupling or annulation reactions.
Solubility Profile Across Organic Solvent Classes
Based on the structural physicochemical properties and empirical data from closely related quinoline analogs[2][3], the solubility profile of tert-butyl 3-aminoquinoline-2-carboxylate is summarized below.
Table 1: Estimated Quantitative Solubility Profile at 25°C
| Solvent Class | Representative Solvents | Estimated Solubility Range (mg/mL) | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | > 100 | Exceptional solvation due to strong dipole-dipole interactions. The solvent acts as a potent H-bond acceptor for the C3-amino group, rapidly dismantling the crystal lattice. |
| Chlorinated | Dichloromethane (DCM), Chloroform | 50 - 100 | High affinity driven by the lipophilic tert-butyl ester and the polarizable aromatic core. Ideal for extraction and as a primary solvent in crystallization. |
| Polar Protic | Methanol, Ethanol, Isopropanol | 10 - 50 | Moderate, temperature-dependent solubility. While alcohols can H-bond with the quinoline nitrogen and amino group, the hydrophobic tert-butyl moiety limits total saturation capacity. |
| Non-Polar | Hexane, Heptane | < 1 | Extremely poor solvation. Non-polar solvents cannot disrupt the polar H-bonding network of the amino group. These act as ideal anti-solvents. |
Experimental Workflows and Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for empirical solubility determination and product purification.
Protocol A: Gravimetric Determination of Thermodynamic Solubility
The analytical gravimetric method is the gold standard for determining the solubility of organic compounds in volatile solvents[4]. For early-stage drug development, this is often coupled with Thermogravimetric Analysis (TGA) for rapid, automated drying[5].
Step-by-Step Methodology:
-
Saturation : In a 5 mL glass vial, add an excess amount of tert-butyl 3-aminoquinoline-2-carboxylate to 2.0 mL of the target organic solvent. Ensure visible solid remains at the bottom to guarantee saturation.
-
Equilibration : Seal the vial tightly and submerge it in a thermostatic shaker bath set to exactly 25.0°C. Agitate at 300 RPM for 48 hours to achieve thermodynamic equilibrium.
-
Phase Separation : Draw the suspension into a glass syringe and filter it through a 0.45 µm PTFE syringe filter (PTFE is mandatory to prevent solvent-induced membrane degradation) into a pre-warmed, clean vial.
-
Sampling & Evaporation : Accurately transfer a 1.00 mL aliquot of the filtered supernatant into a pre-weighed aluminum TGA crucible (or a standard analytical crucible).
-
Quantification : Evaporate the solvent completely. If using TGA, purge with
at 40 mL/min and ramp the temperature just below the solvent's boiling point until a stable mass plateau is reached.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Calculation : Weigh the residual solid. The solubility is expressed directly as mg of solute per mL of solvent.
Protocol B: Anti-Solvent Crystallization Workflow (DCM/Hexane System)
Because the compound exhibits high solubility in chlorinated solvents and near-zero solubility in aliphatic hydrocarbons, a DCM/Hexane anti-solvent system is ideal for isolating high-purity crystals.
Step-by-Step Methodology:
-
Primary Dissolution : Dissolve the crude tert-butyl 3-aminoquinoline-2-carboxylate in a minimum volume of Dichloromethane (DCM) at room temperature (approx. 1 mL DCM per 50 mg of compound).
-
Polish Filtration : Filter the solution through a 0.22 µm filter to remove any insoluble particulate impurities or catalyst residues.
-
Anti-Solvent Addition : Transfer the solution to a crystallizing dish equipped with a magnetic stirrer. While stirring at 150 RPM, add Hexane dropwise.
-
Nucleation Control : Cease Hexane addition immediately when the solution reaches the "cloud point" (persistent slight turbidity). This indicates the onset of supersaturation.
-
Aging & Isolation : Allow the mixture to age undisturbed at room temperature for 2 hours, then transfer to a 4°C refrigerator overnight to maximize crystal yield. Isolate the crystals via vacuum filtration and wash with cold hexane.
Mechanistic Visualization
The following diagram maps the thermodynamic pathways of solvation across different solvent classes, culminating in the logical workflow for anti-solvent crystallization.
Solvation pathways and anti-solvent crystallization workflow for the quinoline derivative.
References
- 3-Aminoquinoline-2-carboxylic acid | 887245-74-1 - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVB-dOPk-l4hb2aQu0GVV4-L_ekKg9HXPV7Wkop9W1q9nhmlQSEYig52VMhkC2VdZ1ufEn05ddw0hPIBlYuAUu8TUoYv6lpSXVEIV0Ia4-EJKmZk4vgKuJggXuWj6rDbjuUJvWSw==]
- Ethyl 3-amino-7-bromoquinoline-2-carboxylate Supplier - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfN67EVvzCUFcR4ACBKQTdcb5jU0WI4L1P3FjVJ69R_hC-tbUop48VDfjKaAhaJHtJr3HxPUuaFbIaBaz4Uvqd6AZMnZrVbi9uwT8HV_J6yLC6_1DlFQrhTAJJTOGTrUgtL5p9]
- Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer - PubMed. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfL8wUNmL5BSeFlAMflojDdTd1z5Wxq3lLBEddN6-DF8iFcPrBz4c396KaFWpGO8qPkpkuqfhyf1UGPQprWV_1We9StyJMSINt6Or7qSvRSkM_pAETPqizlEPtklcvPmDbzuC_]
- Determination and Correlation of Solubility of Forms I and II of Imidacloprid in Seven Pure Solvents from 293.15 to 333.15 K | Journal of Chemical & Engineering Data - ACS Publications. ACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWv9vQML71WidbMowFPAMKMvlgcZQH3WMqWlgVOBNUE4s7JB6xA-kNLx4q77L9slCP1Oian98mCcrQ39Beuk4YxPBTUw5GBhLb4EdmtP5p2qHC_Nohn-IzvOFyYljOVpB8K5BlsXH2k5CwuIfLaxeP]
- (PDF) Recent Advances in the Friedländer Reaction - ResearchGate. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHovau9He2DNPcfXbZmIzz0KnDL05hk_RHmBrnIpS0hWES4dfLQZpLeKeOcGKKejeaSjDyEIFh7Ot9StO8SlLe_JoZisl2X8tsiEiGAe2Llgbfu_ihEPthsJ8_uVD12sdlXEF6CMqvWdj1fbUqORoyJsdRPwdxZ15Ef8PoZmKLirw9yq_yv2zpE83GXe9Eg_S_rDlftvCfj]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Aminoquinoline-2-carboxylic acid | 887245-74-1 | Benchchem [benchchem.com]
- 3. Ethyl 3-amino-7-bromoquinoline-2-carboxylate Supplier [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis Protocols for tert-Butyl 3-aminoquinoline-2-carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Telescoped Zincke-Modified Friedländer Annulation
Executive Summary & Strategic Rationale
The 3-aminoquinoline-2-carboxylate scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors (e.g., PKMYT1 inhibitors) and aldehyde toxicity therapeutics[1],[2]. Utilizing a tert-butyl ester at the C2 position provides an orthogonal protecting group strategy, allowing downstream functionalization of the C3-amine without premature ester hydrolysis.
Historically, the direct synthesis of 3-aminoquinolines via a standard Friedländer condensation is compromised by the inherent instability of
Mechanistic Pathway & Causality
As a self-validating synthetic system, every reagent in this sequence serves a dual mechanistic purpose:
-
Pyridinium Salt Formation: tert-Butyl bromopyruvate is reacted with pyridine. Pyridine acts as both a nucleophile and a masking group, converting the volatile
-bromo ketone into a stable pyridinium ylide intermediate. -
Friedländer Annulation: The addition of 2-aminobenzaldehyde initiates the condensation. The aldehyde reacts with the highly active methylene of the pyridinium salt, followed by intramolecular cyclization of the ortho-amino group onto the ketone, forming a 3-pyridinium-quinoline intermediate[3].
-
Zincke-Type Cleavage: The addition of pyrrolidine (or morpholine) is the critical causality step. Rather than acting merely as a base, pyrrolidine acts as a nucleophile that attacks the electron-deficient pyridinium ring. This triggers a Zincke ring-opening cascade, cleaving the glutaconaldehyde derivative and cleanly unmasking the primary amine at the C3 position[2],[4].
Figure 1: Telescoped synthesis of tert-butyl 3-aminoquinoline-2-carboxylate via Zincke-cleavage.
Telescoped Experimental Protocol
This protocol is adapted from validated methodologies for ethyl 3-aminoquinoline-2-carboxylate synthesis, optimized here for the tert-butyl derivative to prevent acidic ester cleavage[3],[4].
Materials & Reagents
-
tert-Butyl 3-bromo-2-oxopropanoate (tert-butyl bromopyruvate): 1.10 equiv.
-
Pyridine (Anhydrous): 2.15 equiv. (split into two additions)
-
2-Aminobenzaldehyde: 1.00 equiv. (limiting reagent)
-
Pyrrolidine: 2.30 equiv.
-
Ethanol (Absolute): Reaction solvent (0.3 M)
Step-by-Step Methodology
Step 1: In Situ Pyridinium Formation
-
Equip a dry, jacketed round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge the flask with absolute Ethanol (representing 60% of total solvent volume) and Pyridine (1.05 equiv.).
-
Add a solution of tert-butyl bromopyruvate (1.10 equiv.) in the remaining Ethanol dropwise over 15–20 minutes.
-
Heat the reaction mixture to 60 °C for 1.5 hours . Note: Do not exceed 60 °C to prevent thermal degradation of the bromopyruvate before salt formation is complete.
Step 2: Friedländer Annulation 5. Cool the reaction mixture slightly to 40 °C. 6. Add 2-aminobenzaldehyde (1.00 equiv.) in a single portion, followed immediately by an additional charge of Pyridine (1.10 equiv.)[3]. 7. Elevate the temperature to 70 °C and stir for 5 hours . The solution will darken significantly as the highly polar 3-pyridinium-quinoline intermediate forms.
Step 3: Zincke Cleavage & Unmasking 8. Without isolating the intermediate, add Pyrrolidine (2.30 equiv.) directly to the reaction vessel[3]. 9. Maintain heating at 70 °C for an additional 2 hours . 10. Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol.
Workup & Purification
11. Partition the crude residue between Ethyl Acetate (EtOAc) and Distilled Water. Extract the aqueous layer twice with EtOAc.
12. Wash the combined organic layers with brine, dry over anhydrous
Quantitative Data & In-Process Controls (IPC)
To ensure the self-validating nature of the protocol, utilize the following analytical checkpoints to monitor the cascade reaction:
| Reaction Phase | Process | Reagents Added | Temp / Time | In-Process Control (IPC) / Analytical Marker |
| Step 1 | Pyridinium Formation | tert-Butyl bromopyruvate, Pyridine | 60 °C, 1.5 h | Disappearance of starting bromide via TLC (UV active). |
| Step 2 | Friedländer Annulation | 2-Aminobenzaldehyde, Pyridine | 70 °C, 5.0 h | Formation of a highly polar, baseline-retained intermediate (LC-MS: |
| Step 3 | Zincke Cleavage | Pyrrolidine | 70 °C, 2.0 h | Emergence of a less polar primary amine product (TLC/LC-MS). |
Expected Analytical Signatures
-
Mass Spectrometry (ESI-MS): Expected
for is 245.1 . -
H NMR (
, 400 MHz): Look for the diagnostic tert-butyl singlet at 1.70 ppm (9H, s), the broad primary amine peak at 5.50 ppm (2H, br s), and the characteristic C4 quinoline aromatic singlet around 7.10 - 7.30 ppm (1H, s) induced by the electron-donating C3-amine.
References
- Title: WO2024112853A1 - Compounds that inhibit PKMYT1 Source: Google Patents URL
- Title: US12029735B2 - Polymorphic compounds and uses thereof Source: Google Patents URL
-
Title: Noncovalent Interactions of Silent Agonists Binding to the Nicotinic Acetylcholine Receptor Source: CaltechTHESIS (Dougherty Research Group) URL: [Link]
Sources
- 1. WO2024112853A1 - Compounds that inhibit pkmyt1 - Google Patents [patents.google.com]
- 2. US12029735B2 - Polymorphic compounds and uses thereof - Google Patents [patents.google.com]
- 3. WO2024112853A1 - Compounds that inhibit pkmyt1 - Google Patents [patents.google.com]
- 4. Noncovalent Interactions of Silent Agonists Binding to the Nicotinic Acetylcholine Receptor -and- Investigation into Expanding the Substrate Scope and Improving the Efficiency of Organic Photochemical Protecting Groups - CaltechTHESIS [thesis.caltech.edu]
Procedure for derivatizing the amino group in quinoline carboxylates
Application Note: Advanced Methodologies for the N-Derivatization of Aminoquinoline Carboxylates
Introduction & Mechanistic Rationale
Aminoquinoline carboxylates (e.g., 3-aminoquinoline-2-carboxylic acid or 6-aminoquinoline-3-carboxylic acid) are highly privileged pharmacophores in drug discovery, frequently utilized in the development of antimalarial, antimicrobial, and kinase-inhibiting agents[1]. However, derivatizing the primary amino group in these scaffolds presents unique chemical challenges.
At neutral pH, these molecules exist predominantly as zwitterions, severely limiting their solubility in standard organic solvents. Furthermore, the nucleophilicity of the primary amine is significantly dampened by the electron-withdrawing nature of the heteroaromatic quinoline ring and the conjugated carboxylate group[1]. Consequently, standard derivatization conditions often fail, necessitating highly optimized, causality-driven protocols.
This guide details two robust, self-validating methodologies for modifying the amino group: N-Acylation (amide bond formation) and Reductive Amination (N-alkylation).
Strategic Workflow & Logical Relationships
To overcome the inherent low reactivity of the amino group without inadvertently modifying the carboxylate, electrophilic activation must be strictly controlled. The workflow below outlines the divergent synthetic logic.
Divergent N-derivatization workflows for aminoquinoline carboxylates with validation checkpoints.
Experimental Protocols
Protocol A: N-Acylation via BOP-Cl Activation
Causality & Design: Direct reaction of the deactivated quinoline amine with carboxylic acids is thermodynamically unfavorable. While standard acyl chlorides can be used, they often lead to mixed anhydrides with the unprotected carboxylate moiety. BOP-Cl (N,N-bis[2-oxo-3-oxazolidinyl]phosphorodiamidic chloride) is selected because it efficiently couples sterically hindered or electronically deactivated amines without requiring prior protection of the substrate's carboxylic acid[2]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to disrupt the zwitterionic state and neutralize generated HCl.
Step-by-Step Methodology:
-
Solubilization: Suspend the aminoquinoline carboxylate (1.0 eq, 0.5 mmol) and the target carboxylic acid (1.2 eq, 0.6 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Deprotonation: Add DIPEA (3.0 eq, 1.5 mmol) dropwise. The suspension should clarify as the zwitterion is disrupted and the carboxylate is fully deprotonated.
-
Activation: Cool the reaction vessel to 0 °C using an ice bath. Add BOP-Cl (1.5 eq, 0.75 mmol) in a single portion. Cooling is critical to prevent exothermic degradation and limit racemization if chiral acids are employed.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Self-Validation (In-Process Control): Withdraw a 5 µL aliquot, dilute in methanol, and spot on a silica TLC plate (Eluent: DCM/MeOH 9:1). Spray with Ninhydrin stain and heat. Validation criteria: The absence of a purple/pink spot confirms the complete consumption of the primary amine.
-
Workup: Quench the reaction with 10 mL of water. Extract the amide product using ethyl acetate (3 x 15 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Reductive Amination (N-Alkylation)
Causality & Design: Direct alkylation with alkyl halides inevitably leads to over-alkylation (quaternary ammonium salts). Reductive amination ensures controlled mono-alkylation via an imine intermediate. Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice because it is stable in mildly acidic conditions (pH 4–6) and selectively reduces the protonated iminium ion without reducing the unreacted aldehyde or the heteroaromatic quinoline core[2][3].
Step-by-Step Methodology:
-
Imine Formation: Suspend the aminoquinoline carboxylate (1.0 eq, 0.5 mmol) and the target aldehyde (1.5 eq, 0.75 mmol) in 10 mL of anhydrous Methanol.
-
Acid Catalysis: Add glacial acetic acid dropwise until the pH reaches ~5.0 (monitor via pH paper). Acid catalysis is mandatory to activate the carbonyl carbon for nucleophilic attack and to subsequently protonate the imine into the highly electrophilic iminium ion.
-
Equilibration: Stir the mixture at room temperature for 2 hours to drive imine formation.
-
Reduction: Add NaBH₃CN (1.5 eq, 0.75 mmol) portion-wise over 10 minutes to manage hydrogen gas evolution.
-
Propagation: Stir the reaction at room temperature for 16 hours.
-
Self-Validation (In-Process Control): Analyze a crude aliquot via LC-MS. Validation criteria: The mass spectrum must show the disappearance of the starting material [M+H]⁺ and the appearance of the target secondary amine mass [M+Alkyl+H]⁺. The absence of[M+2(Alkyl)+H]⁺ validates the selectivity against over-alkylation.
-
Workup: Quench with saturated NaHCO₃ to neutralize the acetic acid. Extract with dichloromethane (3 x 15 mL), dry over Na₂SO₄, and purify via flash chromatography.
Quantitative Data Summary
The table below summarizes the critical parameters, expected outcomes, and analytical markers for both derivatization pathways.
| Parameter | N-Acylation (BOP-Cl) | Reductive Amination (NaBH₃CN) |
| Target Modification | Amide bond formation | Secondary/Tertiary amine formation |
| Typical Yield | 75% – 90% | 60% – 85% |
| Reaction Time | 8 – 12 hours | 16 – 24 hours |
| Optimal pH | Basic (pH > 8, via DIPEA) | Mildly Acidic (pH 4 – 6, via AcOH) |
| Over-reaction Risk | Low (Amides are non-nucleophilic) | Moderate (Dialkylation if aldehyde > 2.0 eq) |
| Key ¹H-NMR Marker | Downfield shift of NH proton (>8.0 ppm) | Upfield shift of N-alkyl protons (~2.5–3.5 ppm) |
References
1.[2] SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. CLOCKSS. URL: 2.[1] 3-Aminoquinoline-2-carboxylic acid | 887245-74-1. Benchchem. URL: 3.[3] Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. National Institutes of Health (NIH). URL:
Sources
Application Note: Strategies for Peptide Coupling with tert-Butyl 3-aminoquinoline-2-carboxylate
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active peptidomimetics[1]. Within this class, tert-butyl 3-aminoquinoline-2-carboxylate (CAS: 1386986-27-1) serves as a highly versatile, orthogonally protected building block[2]. However, incorporating this moiety into a peptide backbone presents significant synthetic challenges. The 3-amino group is an aromatic amine (aniline derivative) with inherently low nucleophilicity, a property that is further exacerbated by the steric shielding of the adjacent bulky tert-butyl ester at the C2 position[3].
This application note provides a mechanically grounded, rigorously validated framework for achieving high-yielding peptide couplings with this recalcitrant nucleophile, followed by the orthogonal deprotection of the C2-carboxylate for subsequent chain extension.
Mechanistic Challenges & Reagent Selection
Standard peptide coupling conditions (e.g., EDC/HOBt or DCC) rely on the formation of an O-acylisourea or standard active ester, which is readily attacked by aliphatic amines. However, when the nucleophile is a sterically hindered aromatic amine, these intermediates often undergo competitive hydrolysis or inactive N-acylurea rearrangement before the amidation can occur[3].
To overcome this, the electrophilicity of the incoming amino acid must be maximized. Uronium-based reagents containing the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, such as HATU , are mandatory. HATU forms a highly reactive O-At ester. The nitrogen atom at the 7-position of the HOAt leaving group participates in a hydrogen-bonding transition state with the incoming aniline, effectively anchoring the poor nucleophile and accelerating the acyl transfer. If steric hindrance is extreme, microwave-assisted synthesis can provide the necessary thermodynamic push to overcome the activation energy barrier[3][4].
Quantitative Comparison of Coupling Strategies
The following table summarizes the efficacy of various activation strategies when applied to hindered aromatic amines like 3-aminoquinoline derivatives.
| Coupling Strategy | Active Intermediate | Suitability for Hindered Anilines | Reaction Kinetics | Primary Byproducts |
| EDC / HOBt | O-Bt Ester | Poor | Very Slow (>48h) | Unreacted starting material, N-acylurea |
| PyBOP / DIPEA | O-Bt Ester | Moderate | Slow (24-48h) | HMPA (toxic), unreacted amine |
| HATU / DIPEA | O-At Ester | Excellent | Fast (2-12h) | Tetramethylurea (water soluble) |
| Acid Chloride | Acyl Chloride | Good | Very Fast (<1h) | HCl (requires stoichiometric base) |
| Symmetrical Anhydride | Anhydride | Good | Fast (2-6h) | Free amino acid (wasteful of AA) |
Strategic Workflow
The integration of tert-butyl 3-aminoquinoline-2-carboxylate into a peptide sequence requires a specific order of operations to maintain orthogonal protection. The tert-butyl ester is stable to the basic conditions of Fmoc removal (e.g., 20% piperidine) but is highly labile to strong acids (e.g., TFA).
Workflow for coupling and deprotecting tert-butyl 3-aminoquinoline-2-carboxylate.
Validated Experimental Protocols
Protocol 1: HATU-Mediated Amidation (Solution Phase)
Causality Note: Pre-activation of the carboxylic acid is critical. Adding the coupling reagent, base, and both coupling partners simultaneously can lead to guanidinylation of the 3-aminoquinoline by HATU. Pre-forming the O-At ester prevents this side reaction.
Reagents:
-
Fmoc-Protected Amino Acid (1.5 - 2.0 eq)
-
tert-Butyl 3-aminoquinoline-2-carboxylate (1.0 eq)[5]
-
HATU (1.4 - 1.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Pre-activation: Dissolve the Fmoc-Amino Acid (1.5 eq) and HATU (1.4 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Add DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes. The solution will typically turn a pale yellow, indicating the formation of the active O-At ester.
-
Nucleophile Addition: Dissolve tert-butyl 3-aminoquinoline-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF. Add this dropwise to the pre-activated ester solution.
-
Reaction: Stir the reaction mixture under an inert atmosphere (N2 or Ar). Due to steric hindrance, standard room temperature stirring may require 12–24 hours[3].
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the m/z corresponding to the O-At ester and the appearance of the desired product mass confirms successful coupling.
-
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous citric acid (to remove unreacted aniline and DIPEA), saturated NaHCO3 (to remove unreacted Fmoc-AA and HOAt), and brine. Dry over Na2SO4, filter, and concentrate in vacuo.
Protocol 2: Orthogonal Deprotection of the tert-Butyl Ester
Causality Note: Cleavage of the tert-butyl ester generates a highly reactive tert-butyl cation. Because the quinoline ring and the newly formed amide are electron-rich, they are susceptible to electrophilic aromatic substitution (re-alkylation) by this cation. Scavengers are mandatory to trap the cation irreversibly.
Reagents:
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIPS) (Scavenger)
-
Water (Scavenger)
Step-by-Step Procedure:
-
Preparation: Dissolve the purified intermediate from Protocol 1 in DCM to achieve a 0.2 M solution.
-
Cleavage Cocktail Formulation: Prepare a fresh cocktail of TFA / DCM / TIPS / H2O in a ratio of 47.5 : 47.5 : 2.5 : 2.5 (v/v).
-
Deprotection: Cool the peptide solution to 0°C in an ice bath. Slowly add an equal volume of the cleavage cocktail to the peptide solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 3 hours.
-
Self-Validation: Monitor by TLC or LC-MS. The loss of 56 Da (isobutylene) from the parent mass indicates complete cleavage.
-
Isolation: Co-evaporate the TFA/DCM mixture with toluene (3x) under reduced pressure to prevent acid-catalyzed degradation during concentration. Triturate the resulting residue in cold diethyl ether to precipitate the free C2-carboxylic acid quinoline derivative. Centrifuge and decant the ether to isolate the pure product.
References
Sources
- 1. 3-Aminoquinoline-2-carboxylic acid | 887245-74-1 | Benchchem [benchchem.com]
- 2. CAS:1386986-27-1, tert-Butyl 3-amino-5-cyanopicolinate-毕得医药 [bidepharm.com]
- 3. 2-cyano-N,N-dipropylacetamide | 53807-35-5 | Benchchem [benchchem.com]
- 4. Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N/A|tert-Butyl 3-aminoquinoline-2-carboxylate|BLD Pharm [bldpharm.com]
Application Note: One-Pot Cascade Synthesis of Tricyclic Heterocycles via Aminoquinoline Intermediates
Executive Overview
The synthesis of nitrogen-rich tricyclic heterocycles is a cornerstone of modern medicinal chemistry and drug discovery. Scaffolds such as pyrimido[4,5-b]quinolines and azeto[3,2-c]quinolines are privileged structures that exhibit remarkable pharmacological profiles, including potent anticancer, antimalarial, and antimicrobial activities[1]. Traditional step-wise syntheses of these complex systems often suffer from poor atom economy, tedious intermediate isolation, and low overall yields.
This application note details validated, one-pot cascade methodologies that utilize aminoquinoline intermediates to construct complex tricyclic systems efficiently. By leveraging the unique electronic properties of aminoquinolines, researchers can achieve rapid structural complexity in a single synthetic operation.
Mechanistic Rationale & Scaffold Design
Aminoquinolines (e.g., 2-aminoquinoline, 4-aminoquinoline) serve as highly versatile synthons. The juxtaposition of the endocyclic quinoline nitrogen and the exocyclic amino group provides a unique electronic environment primed for tandem electrophilic/nucleophilic interactions.
-
Pyrimido[4,5-b]quinolines : By utilizing 2-aminoquinoline-3-carbonitrile derivatives, researchers can exploit the ortho-relationship between the primary amine and the nitrile group. When reacted with formic acid, the primary amine undergoes N-formylation. The highly electrophilic carbonyl carbon of the resulting formamide intermediate is subsequently attacked by the adjacent nitrile nitrogen, driving a thermodynamically favorable intramolecular cyclization to form the fused pyrimidine ring[1].
-
Azeto[3,2-c]quinolin-2(2aH)-ones : The reaction of 4-aminoquinolines with 4-nitrophenyl chloroformate represents a novel cascade transformation. The initial acylation of the exocyclic amine is followed by an unexpected intramolecular cyclization onto the C3 position of the quinoline ring, yielding a highly strained, yet stable, tricyclic azeto-quinolinone system[2].
Comparative Reaction Metrics
To guide synthetic strategy, Table 1 summarizes the quantitative data and operational advantages of three distinct aminoquinoline-derived one-pot cascade syntheses.
| Tricyclic Scaffold | Starting Material | Reagents / Catalyst | Conditions | Yield (%) | Key Operational Advantage |
| Pyrimido[4,5-b]quinoline | 2-Aminoquinoline-3-carbonitrile | Formic Acid | Reflux, 5 h | 79% | Formic acid acts as both solvent and C1 synthon[1]. |
| Azeto[3,2-c]quinolin-2(2aH)-one | 4-Aminoquinoline | 4-Nitrophenyl chloroformate, DMAP, Et | MeCN, RT, 4-6 h | 75-85% | Mild conditions; handles highly strained ring formation[2]. |
| Isoquinolino-triazolo-quinazoline | 2-(1H-1,2,3-triazol-5-yl)aniline | 2-Alkynylbenzaldehyde, Ag(I) catalyst | Cascade, 12 h | 80-92% | High atom economy; H |
| Table 1: Quantitative comparison of one-pot tricyclic cascade syntheses. |
Mechanistic Pathway Visualization
Mechanistic pathway for the one-pot synthesis of pyrimido[4,5-b]quinolines via N-acylation.
Validated Experimental Protocols
Protocol A: One-Pot Synthesis of Pyrimido[4,5-b]quinolines
Causality Note: Formic acid is selected because it acts as a dual-purpose reagent. It serves as the electrophilic C1 source to complete the pyrimidine ring and provides a highly polar, acidic medium that accelerates the initial N-acylation. Refluxing conditions supply the necessary thermodynamic driving force to overcome the activation barrier of the final cyclodehydration step[1].
-
Preparation : In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-amino-3-cyano-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide (1.0 mmol)[1].
-
Reagent Addition : Add 10 mL of concentrated formic acid (98%). Self-Validation: The starting material should fully dissolve upon stirring, forming a clear, pale-yellow solution.
-
Reaction Execution : Heat the reaction mixture to a rolling reflux (approx. 100-105 °C) under a nitrogen atmosphere for 5 hours[1].
-
In-Process Monitoring : Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the starting material spot (lower R
) and the appearance of a new, strongly UV-active product spot (higher R ) indicates completion. -
Workup : Cool the mixture to room temperature. Pour the solution slowly over crushed ice (50 g) while stirring vigorously. A solid precipitate will crash out of the solution.
-
Isolation : Filter the solid precipitate under vacuum, wash thoroughly with cold distilled water to remove residual formic acid, and recrystallize from ethanol to yield the pure pyrimido[4,5-b]quinoline derivative[1].
Protocol B: Cascade Synthesis of Azeto[3,2-c]quinolin-2(2aH)-ones
Causality Note: DMAP is critical here as a nucleophilic catalyst. It attacks the 4-nitrophenyl chloroformate to generate a highly reactive N-acylpyridinium intermediate, lowering the activation energy for attack by the sterically hindered 4-aminoquinoline. Triethylamine (Et
Step-by-step experimental workflow for the synthesis of tricyclic azetoquinolines.
-
Setup : Flame-dry a 25 mL Schlenk flask and purge with argon. Add 4-aminoquinoline (0.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 mmol)[2].
-
Solvation : Dissolve the solids in 5 mL of anhydrous acetonitrile (MeCN). Cool the flask to 0 °C using an ice bath.
-
Electrophile Addition : Slowly add 4-nitrophenyl chloroformate (0.71 mmol) dissolved in 2 mL of dry MeCN dropwise over 10 minutes[2]. Self-Validation: A slight color change to deep yellow/orange may be observed due to the formation of the active N-acylpyridinium intermediate.
-
Base Addition : Add triethylamine (2.87 mmol) dropwise[2]. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring : Verify reaction completion via TLC using Chloroform/Acetone (100:5) as the eluent[2].
-
Purification : Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: Chloroform/Acetone 100:5) to isolate the racemic tricyclic (R,S)-3-methylazeto[3,2-c]quinolin-2(2aH)-one[2].
Troubleshooting & Quality Control
-
Incomplete Cyclization in Protocol A : If TLC indicates the presence of the uncyclized N-formyl intermediate, the reaction temperature is likely too low. Ensure the heating mantle is properly calibrated and the mixture is at a rolling reflux.
-
Hydrolysis in Protocol B : Chloroformates are highly moisture-sensitive. If yields are unexpectedly low, ensure that the acetonitrile is strictly anhydrous (distilled over CaH
or passed through activated alumina) and that the triethylamine is dry.
References
-
Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review Source: nih.gov (PMC) URL:[1]
-
Novel Conversion of 4-Aminoquinolines to New Tricyclic (R,S)-3-Methylazeto[3,2-c] Quinolin-2(2aH)-Ones and Versatile One Step Synthesis of N-(Quinolin-4-yl) Carbamates from 4-Aminoquinolines Source: researchgate.net URL:[2]
-
Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles Source: nih.gov (PMC) URL:[3]
Sources
- 1. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Friedländer Synthesis and Downstream Applications of tert-Butyl 3-Aminoquinoline-2-carboxylate
Introduction & Strategic Rationale
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents including antimalarials, kinase inhibitors, and anticancer drugs[1]. Among its derivatives, 3-aminoquinoline-2-carboxylic acid derivatives are highly prized as bifunctional building blocks[1]. They are specifically utilized in the convergent synthesis of complex fused heterocycles, such as benzo[b][1,5]naphthyridines, which exhibit potent pharmacological properties[2].
In advanced synthetic drug development workflows, the choice of ester protecting group is critical. Utilizing tert-butyl cyanoacetate instead of the traditional ethyl cyanoacetate in the Friedländer annulation yields tert-butyl 3-aminoquinoline-2-carboxylate . This strategic substitution provides a sterically hindered, base-stable protecting group. It prevents unwanted transesterification or premature hydrolysis during subsequent basic functionalizations of the C3-amino group. Furthermore, the tert-butyl ester is orthogonally deprotected under mild acidic conditions, preventing the thermal decarboxylation that frequently plagues the basic hydrolysis of standard alkyl quinoline-2-carboxylates.
Mechanistic Causality of the Modified Friedländer Annulation
The classical Friedländer synthesis involves the condensation of an o-aminoaryl ketone with an alpha-methylene ketone[3]. However, to synthesize the 3-amino-2-carboxylate functionalization, a modified Friedländer-Borsche approach is employed using a nitrile-containing active methylene compound[4].
The reaction is driven by base catalysis (typically piperidine or L-proline)[5]. The base deprotonates the acidic alpha-carbon of tert-butyl cyanoacetate, initiating a Knoevenagel condensation with the carbonyl group of 2-aminobenzaldehyde. The proximity of the ortho-amino group forces an intramolecular nucleophilic attack onto the electrophilic nitrile carbon. A subsequent tautomerization and aromatization sequence drives the reaction forward irreversibly, yielding the stable quinoline core.
Mechanistic pathway of the modified Friedländer annulation using cyanoacetate.
Quantitative Data: Reaction Optimization
The selection of the catalyst and solvent system fundamentally alters the reaction kinetics and purity profile. The table below summarizes the optimization of the Friedländer condensation for tert-butyl 3-aminoquinoline-2-carboxylate based on established methodologies[5].
| Catalyst (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| None | Ethanol | 78 (Reflux) | 24 | < 10% | Insufficient enolate formation. |
| Piperidine (0.1 eq) | Ethanol | 78 (Reflux) | 4 | 88% | Optimal Knoevenagel kinetics; clean cyclization. |
| NaOEt (1.0 eq) | Ethanol | 78 (Reflux) | 2 | 72% | Faster reaction, but trace transesterification observed. |
| L-Proline (0.2 eq) | H₂O/Ethanol | 80 | 6 | 82% | Green chemistry alternative; bifunctional catalysis. |
Experimental Protocols
Protocol A: Synthesis of tert-Butyl 3-aminoquinoline-2-carboxylate
Objective : High-yield synthesis of the protected quinoline building block via base-catalyzed annulation.
Step-by-Step Methodology :
-
Reagent Preparation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (10.0 mmol, 1.21 g) in 25 mL of anhydrous ethanol.
-
Activation : Add tert-butyl cyanoacetate (10.5 mmol, 1.48 g) to the solution. Causality: The slight excess of the cyanoacetate ensures complete consumption of the aldehyde, preventing difficult chromatographic separations later.
-
Catalysis : Introduce piperidine (1.0 mmol, 99 µL) dropwise. Causality: Piperidine acts as a secondary amine catalyst, facilitating the Knoevenagel condensation via a highly reactive iminium intermediate, which is faster and cleaner than standard alkoxide bases.
-
Reflux & Self-Validation : Attach a reflux condenser and heat the mixture to 78°C.
-
Self-validating indicator: The reaction mixture will transition from a pale yellow solution to a deep fluorescent yellow-orange over 3-4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a distinct, bright blue fluorescent spot under 365 nm UV light (Rf ~0.45).
-
-
Workup : Once the aldehyde is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to half its volume. Add 50 mL of ice-cold distilled water dropwise while stirring vigorously to precipitate the product.
-
Purification : Filter the crude yellow precipitate under vacuum, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol/water to yield pure tert-butyl 3-aminoquinoline-2-carboxylate as crystalline needles.
Protocol B: Orthogonal Deprotection to 3-Aminoquinoline-2-carboxylic Acid
Objective : Cleavage of the tert-butyl ester to yield the free acid for downstream peptide coupling or naphthyridine synthesis[2].
Step-by-Step Methodology :
-
Setup : Dissolve tert-butyl 3-aminoquinoline-2-carboxylate (5.0 mmol) in 15 mL of anhydrous Dichloromethane (DCM) and cool to 0°C in an ice bath.
-
Acidic Cleavage : Slowly add Trifluoroacetic acid (TFA, 15 mL) dropwise. Causality: The 1:1 ratio of DCM:TFA provides optimal acidity to protonate the ester oxygen, leading to the expulsion of the stable tert-butyl cation (which eliminates as isobutylene gas), while preventing degradation of the delicate quinoline core.
-
Reaction : Remove the ice bath and stir at room temperature for 2 hours.
-
Isolation : Evaporate the volatiles under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether (20 mL) to precipitate the 3-aminoquinoline-2-carboxylic acid as a TFA salt. Filter and dry under high vacuum.
Workflow Visualization
Experimental workflow for the synthesis and downstream processing of the quinoline.
References
-
[1] Title : 3-Aminoquinoline-2-carboxylic acid | 887245-74-1 | Source : Benchchem | URL :
-
[2] Title : Fused 1,5-Naphthyridines: Synthetic Tools and Applications | Source : PMC | URL :
-
[4] Title : Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides | Source : PMC | URL :
-
[5] Title : 2-Aminoquinoline-4-carbonitrile|High-Quality Research Chemical | Source : Benchchem | URL :
-
[3] Title : Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents | Source : ResearchGate | URL :
Sources
- 1. 3-Aminoquinoline-2-carboxylic acid | 887245-74-1 | Benchchem [benchchem.com]
- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminoquinoline-4-carbonitrile|High-Quality Research Chemical [benchchem.com]
Application Notes and Protocols for the Acylation of tert-Butyl 3-aminoquinoline-2-carboxylate
Introduction: The Significance of Acylated 3-Aminoquinolines in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1] The introduction of an amino group at the 3-position of the quinoline ring provides a critical handle for further molecular elaboration, significantly influencing the pharmacological profile of the resulting derivatives.[1][2] Acylation of this 3-amino group to form the corresponding amides is a pivotal transformation, enabling the exploration of structure-activity relationships (SAR) by introducing a diverse array of substituents. These acylated 3-aminoquinolines are key intermediates in the synthesis of novel compounds with potential applications as antimalarial, anticancer, and anti-inflammatory agents.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the acylation of tert-butyl 3-aminoquinoline-2-carboxylate. We will delve into the underlying chemical principles, present detailed experimental protocols for various acylation conditions, and offer insights into reaction optimization and troubleshooting.
Chemical Principles: Navigating the Acylation of a Substituted Aminoquinoline
The acylation of tert-butyl 3-aminoquinoline-2-carboxylate involves the reaction of the nucleophilic 3-amino group with an electrophilic acylating agent. The success of this transformation is governed by several factors, including the reactivity of the acylating agent, the basicity of the reaction medium, and the steric and electronic properties of the starting material.
The presence of the bulky tert-butyl ester at the 2-position may exert some steric hindrance, potentially influencing the approach of the acylating agent to the adjacent 3-amino group. Furthermore, the electron-withdrawing nature of the carboxylate group can modulate the nucleophilicity of the amino group. Understanding these nuances is crucial for selecting the optimal reaction conditions.
Choosing the Right Acylation Strategy
There are two primary strategies for the acylation of amines, both of which are applicable to tert-butyl 3-aminoquinoline-2-carboxylate:
-
Reaction with Activated Acylating Agents: This approach utilizes highly reactive acylating agents such as acyl chlorides or anhydrides. These reactions are typically rapid and high-yielding but may require careful control of reaction conditions to avoid side reactions, especially with sensitive substrates. The use of a base is generally required to neutralize the acidic byproduct (e.g., HCl from an acyl chloride).
-
Amide Coupling with Carboxylic Acids: This modern and versatile method involves the use of a coupling agent to activate a carboxylic acid in situ, which then reacts with the amine to form the amide bond.[3][4] This strategy is often preferred for complex molecules as it proceeds under milder conditions and tolerates a wider range of functional groups.[4]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Acylation using an Acyl Chloride
This method is suitable for readily available acyl chlorides and is often a first-choice for its simplicity and speed.
Step-by-Step Procedure:
-
To a solution of tert-butyl 3-aminoquinoline-2-carboxylate (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or pyridine, 1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[5]
Table 1: Summary of Reaction Conditions for Acylation with an Acyl Chloride
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Aprotic and dissolves both reactants. |
| Base | Triethylamine or Pyridine | Neutralizes the HCl byproduct. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermic reaction. |
| Stoichiometry | Amine:Base:Acyl Chloride (1:1.5:1.1) | Ensures complete reaction of the amine. |
Protocol 2: Acylation using a Carboxylic Anhydride
Acetic anhydride is a common and cost-effective reagent for acetylation. For other acyl groups, the corresponding anhydride can be used.
Step-by-Step Procedure:
-
Dissolve tert-butyl 3-aminoquinoline-2-carboxylate (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.
-
Slowly add the carboxylic anhydride (1.2 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water while stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
If necessary, purify the crude product by recrystallization.[5]
Table 2: Summary of Reaction Conditions for Acylation with a Carboxylic Anhydride
| Parameter | Recommended Condition | Rationale |
| Solvent | Glacial Acetic Acid or Toluene | Acetic acid can act as both solvent and catalyst. |
| Temperature | 80-120 °C (Reflux) | Higher temperature is often needed to drive the reaction. |
| Stoichiometry | Amine:Anhydride (1:1.2) | A slight excess of the anhydride ensures complete conversion. |
Protocol 3: Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for the formation of amide bonds.[4]
Step-by-Step Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF) or DCM), add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of tert-butyl 3-aminoquinoline-2-carboxylate (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature until completion, as indicated by TLC.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Table 3: Summary of Reaction Conditions for HATU-mediated Amide Coupling
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU | Highly efficient and minimizes side reactions. |
| Base | DIPEA | A non-nucleophilic base that facilitates the reaction. |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants and reagents. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
Visualizing the Process: Mechanism and Workflow
To better illustrate the chemical transformation and the experimental process, the following diagrams are provided.
Caption: General mechanism for acylation with an acyl chloride.
Caption: A typical experimental workflow for acylation.
Troubleshooting and Optimization
-
Low or No Conversion: For sterically hindered or electronically deactivated amines, consider using a more reactive acylating agent (e.g., acyl chloride instead of anhydride), increasing the reaction temperature, or employing a catalyst.[5] Microwave irradiation can also be effective in accelerating sluggish reactions.
-
Side Reactions: The presence of other nucleophilic groups in the acylating agent or the amine can lead to side products. Careful control of stoichiometry and temperature is crucial. For complex substrates, HATU-mediated coupling is often a better choice to minimize side reactions.
-
Purification Challenges: The polarity of the acylated product will differ significantly from the starting amine. A systematic evaluation of solvent systems for column chromatography is recommended to achieve optimal separation.
Conclusion
The acylation of tert-butyl 3-aminoquinoline-2-carboxylate is a fundamental transformation for the synthesis of novel quinoline-based compounds with potential therapeutic applications. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can efficiently and reliably synthesize a diverse library of acylated derivatives for further investigation. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in drug discovery and development.
References
-
Zou, Y., et al. (2023). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. Molecules, 28(8), 3559. [Link]
-
Li, Y., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(9), 3894. [Link]
-
Ingle, A. B., & Yadav, J. D. (2021). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. ChemistrySelect, 6(35), 9239-9243. [Link]
-
Drogov, A. A., et al. (2016). A General Method for Aminoquinoline-Directed, Copper-Catalyzed sp2 C–H Bond Amination. ACS Catalysis, 6(4), 2495-2503. [Link]
-
Wang, Z., et al. (2019). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry, 17(3), 555-559. [Link]
-
DeFigueiredo, R. M., et al. (2011). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 47(3), 943-945. [Link]
-
Sánchez-Salgado, J. C., et al. (2019). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Molecules, 24(6), 1035. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Bari, M. A., & Rana, C. (2019). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts, 7(2), 2320-2882. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Macor, J. E., et al. (1997). Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline. Organic Process Research & Development, 1(2), 123-130. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing tert-Butyl 3-Aminoquinoline-2-carboxylate Synthesis
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of tert-butyl 3-aminoquinoline-2-carboxylate.
Synthesizing 3-aminoquinoline-2-carboxylates is notoriously challenging because traditional Vilsmeier-Haack or standard Friedländer methods often fail to produce the 3-amino-2-carboxylate isomer efficiently[1]. To overcome this, the most robust field-proven strategy employs a Modified Friedländer Annulation coupled with a Zincke-type Cleavage [2].
Mechanistic Workflow & Causality
The synthesis relies on a continuous, one-pot, three-stage cascade. Understanding the causality behind each transformation is critical for troubleshooting.
Fig 1. Three-stage synthesis workflow via modified Friedländer annulation and Zincke cleavage.
The Chemical Logic
-
Masking the Amine: Free alpha-amino ketones are highly unstable. By reacting tert-butyl 3-bromo-2-oxopropanoate with pyridine, we generate a stable pyridinium salt. This acts as a "masked" primary amine while simultaneously increasing the electrophilicity of the adjacent methylene group[2].
-
Annulation: 2-Aminobenzaldehyde is introduced. The aniline nitrogen attacks the pyruvate carbonyl, and the aldehyde condenses with the highly activated alpha-methylene, closing the quinoline ring[3].
-
Zincke Cleavage: The resulting 3-pyridinium-quinoline intermediate is treated with a secondary amine (pyrrolidine). Pyrrolidine attacks the pyridinium ring, initiating a Zincke ring-opening sequence that ultimately expels the target primary amine (tert-butyl 3-aminoquinoline-2-carboxylate) and leaves behind a Zincke aldehyde byproduct[2].
Standard Operating Procedure (SOP)
This self-validating protocol is adapted from validated patent literature for analogous quinoline esters[2].
Step 1: Pyridinium Salt Formation
-
Action: To a mixture of pyridine (1.05 equiv.) in absolute Ethanol (0.5 M) at room temperature, add tert-butyl 3-bromo-2-oxopropanoate (1.05 equiv.) dropwise over 20 minutes. Heat the resulting mixture at 60 °C for 1.5 hours.
-
Validation Checkpoint: An aliquot analyzed by TLC should show the complete disappearance of the brominated starting material and the formation of a baseline-sticking polar spot (the Kröhnke-type pyridinium salt).
Step 2: Modified Friedländer Annulation
-
Action: Cool the reaction to room temperature. Add a solution of freshly prepared 2-aminobenzaldehyde (1.00 equiv.) and additional pyridine (1.05 equiv.) in Ethanol. Heat the mixture to 70 °C for 5 hours.
-
Validation Checkpoint: LC-MS should indicate the mass of the 3-pyridinium-quinoline intermediate.
Step 3: Zincke Cleavage
-
Action: Without isolating the intermediate, add pyrrolidine (2.30 equiv.) directly to the reaction flask. Maintain heating at 70 °C for an additional 2 hours.
-
Action (Workup): Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate and wash sequentially with 10% aqueous citric acid (to remove the Zincke aldehyde and residual pyrrolidine), water, and brine. Dry over Na₂SO₄, filter, and purify via silica gel chromatography.
Quantitative Data & Optimization
The table below summarizes how specific experimental parameters dictate the overall yield and purity of the final product.
| Optimization Parameter | Suboptimal Condition | Optimized Condition | Mechanistic Rationale | Expected Yield |
| Solvent | Methanol | Ethanol or t-BuOH | Methanol induces transesterification of the tert-butyl ester under basic conditions, yielding mixed esters. | 45% |
| Cleavage Reagent | Ammonia (NH₃) | Pyrrolidine | Secondary amines are vastly superior nucleophiles for initiating the Zincke ring-opening sequence[2]. | 30% |
| Aldehyde Quality | Commercial (Aged) | Freshly Prepared | 2-Aminobenzaldehyde rapidly self-condenses into intractable oligomers upon storage[3]. | <20% |
Troubleshooting FAQs
Q: My yield of the pyridinium intermediate is low, and the solution turns black immediately during Step 1. What went wrong? A: tert-Butyl 3-bromo-2-oxopropanoate is highly prone to thermal degradation and enolization. Ensure the reagent is stored at -20 °C and added dropwise to the pyridine solution. Rapid addition causes localized exothermic spikes, leading to self-condensation and tar formation.
Q: During the Friedländer step, I observe the formation of a dark, insoluble polymer. How can I prevent this? A: This is almost certainly due to the degradation of 2-aminobenzaldehyde. It is highly unstable and readily polymerizes if exposed to air or heat for prolonged periods[3]. It must be freshly prepared (e.g., via the reduction of 2-nitrobenzaldehyde using SnCl₂ or catalytic hydrogenation) and used immediately in the annulation step.
Q: The final product is contaminated with a highly colored, streaky byproduct that is difficult to separate by column chromatography. What is it? A: The highly colored byproduct is the Zincke aldehyde (e.g., 5-(pyrrolidin-1-yl)penta-2,4-dienal) generated during the pyrrolidine cleavage step. To remove it efficiently before chromatography, perform a strict acidic workup using 10% citric acid. This washes away the basic Zincke aldehyde into the aqueous layer. Caution: Do not use strong mineral acids (like concentrated HCl), as this will prematurely hydrolyze your tert-butyl ester.
Q: Can I use a primary amine instead of pyrrolidine for the Zincke cleavage? A: It is highly discouraged. While primary amines can open pyridinium salts, they often re-close to form a new, substituted pyridinium ring rather than expelling the quinoline-3-amine. Pyrrolidine, being a secondary amine, forces the intermediate to collapse and expel the target product efficiently[2].
References
1.[1] 3-Aminoquinoline-2-carboxylic acid | 887245-74-1 - Benchchem. Available at: 2.[3] Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC (NIH). Available at: 3.[2] WO2024112853A1 - Compounds that inhibit pkmyt1 - Google Patents. Available at:
Sources
Section 1: 8-Aminoquinoline (8-AQ) Directed C–H Functionalization
Welcome to the Technical Support Center for Aminoquinoline Functionalization . As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, scientists, and drug development professionals navigate the mechanistic pitfalls of working with aminoquinoline scaffolds.
Whether you are utilizing 8-aminoquinoline (8-AQ) as a bidentate directing group for C–H activation or functionalizing the 4-aminoquinoline core for antimalarial drug development, side reactions are a constant threat to your yield and selectivity. This guide breaks down the causality behind these side reactions and provides field-proven, self-validating protocols to suppress them.
Q1: I am attempting to mono-arylate an aliphatic amide using the 8-AQ directing group, but my reaction yields significant amounts of the di-arylated byproduct. How can I control this selectivity?
The Causality: This is a classic kinetic issue driven by the "Thorpe-Ingold" (or conformational pre-organization) effect. Once the first C(sp³)–H bond is arylated, the steric bulk of the new aryl group restricts the conformational freedom of the aliphatic chain. This pre-organization forces the remaining unreacted C–H bond into closer proximity with the palladium center, significantly lowering the activation energy for the second C–H activation step[1].
The Solution: To suppress di-arylation, you must rely on steric ligand-control. Utilizing bulky, pyridine-derived ligands (e.g., Yu's L2 ligand) creates a crowded coordination sphere around the Pd(II) center. While the first C–H activation can proceed, the transition state for the second activation becomes sterically forbidden[1].
Protocol: Ligand-Controlled Mono-Arylation of Aliphatic Amides This protocol is self-validating: if di-arylation persists, the ligand exchange step has failed, indicating either wet solvent or inactive Ag₂CO₃.
-
Catalyst Preparation: In an oven-dried Schlenk tube under inert atmosphere (N₂/Ar), combine Pd(OAc)₂ (10 mol%) and the bulky pyridine-derived ligand (20 mol%). Stir in anhydrous trichloroethylene (TCE) for 15 minutes to ensure complete complexation.
-
Reagent Addition: Add the 8-AQ aliphatic amide substrate (1.0 equiv), the aryl iodide (1.5 equiv), and Ag₂CO₃ (2.0 equiv) as the oxidant and halide scavenger.
-
Thermal Activation: Seal the tube and heat to 110 °C for 24 hours. Crucial step: Do not exceed 110 °C, as higher temperatures overcome the steric barrier provided by the ligand.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove silver salts. Concentrate and purify via flash column chromatography.
Q2: During my Cu-catalyzed C–H functionalization, I am observing halogenation on the 8-aminoquinoline ring itself (specifically at the C5 position) instead of my target aliphatic chain. Why is this happening?
The Causality: The 8-aminoquinoline ring is highly electron-rich, particularly at the C5 and C7 positions. When exposed to transition metals (like Cu) and halogen sources (even unactivated alkyl halides or solvent impurities), the system is prone to an electrophilic aromatic substitution (S_EAr) or a radical halogenation pathway[2]. This off-cycle reaction is often faster than the desired C–H metalation of the aliphatic chain.
The Solution: You must electronically or sterically deactivate the quinoline core. The most robust method is to use a pre-blocked directing group, such as 5-methoxy-8-aminoquinoline or 5-methyl-8-aminoquinoline. If changing the directing group is not an option, switch to a milder oxidant or a halogen-free solvent system.
Caption: Logical troubleshooting workflow for common side reactions in 8-aminoquinoline directed C-H activation.
Section 2: 4-Aminoquinoline Core Functionalization
Q3: When performing a nucleophilic aromatic substitution (S_NAr) on 4,7-dichloroquinoline with amines, I get a mixture of C4 and C7 substituted products. How do I ensure strict C4 regioselectivity?
The Causality: While both the C4 and C7 positions bear leaving groups (chlorides), they are not electronically equivalent. Density Functional Theory (DFT) calculations reveal that the carbon atom at the 4-position has a significantly higher LUMO coefficient, making it inherently more susceptible to nucleophilic attack[3]. This translates to a lower activation energy for S_NAr at C4. However, if the reaction is supplied with excessive thermal energy (e.g., >130 °C), the thermodynamic threshold for C7 substitution is breached, leading to regioisomeric mixtures.
The Solution: Strict temperature control is paramount. The C4 substitution is kinetically favored and proceeds smoothly at 80–90 °C.
Protocol: Regioselective C4-Amination of 4,7-Dichloroquinoline This protocol is self-validating: the appearance of a second spot on TLC with a lower Rf typically indicates C7 over-amination due to overheating.
-
Preparation: In a round-bottom flask, suspend 4,7-dichloroquinoline (1.0 equiv) in absolute ethanol (0.5 M concentration).
-
Nucleophile Addition: Add the desired amine (1.2 equiv). If the amine is a liquid, the reaction can alternatively be run neat.
-
Kinetic Control: Attach a reflux condenser and heat the mixture to strictly 80–90 °C.
-
Monitoring: Stir for 4–8 hours, monitoring via TLC. The reaction must be stopped once the starting material is consumed to prevent secondary attack at C7.
-
Isolation: Allow the mixture to cool to room temperature. The pure 4-amino-7-chloroquinoline derivative will typically precipitate. Collect via vacuum filtration and wash with ice-cold ethanol.
Caption: Mechanistic pathway and temperature dependence of regioselective SNAr on 4,7-dichloroquinoline.
Q4: In Suzuki-Miyaura cross-coupling reactions of aminoquinolines, I am seeing massive amounts of arylboronic acid homocoupling. How can I suppress this?
The Causality: Homocoupling of arylboronic acids is a notorious side reaction in Pd-catalyzed cross-couplings, particularly when the transmetalation or oxidative addition steps are sluggish[4]. In the presence of oxygen or excess oxidants, the boronic acid undergoes self-coupling, releasing palladium hydride (PdH₂) and metaboric acid, effectively destroying your coupling partner before it can react with the aminoquinoline halide.
The Solution: You must accelerate the oxidative addition step and starve the homocoupling pathway. Switch to an electron-rich, bulky alkylphosphine ligand (e.g., PCy₃) to increase the electron density on the palladium center, thereby accelerating oxidative addition[4]. Additionally, implement a syringe-pump addition of the boronic acid to keep its steady-state concentration low.
Quantitative Data Summary
Table 1: Troubleshooting Matrix for Aminoquinoline Side Reactions
| Directing Group / Core | Target Reaction | Major Side Reaction | Root Cause | Optimized Solution |
| 8-Aminoquinoline | C(sp³)–H Arylation | Di-arylation | Conformational pre-organization lowers barrier for 2nd C–H bond | Use bulky pyridine ligands (e.g., L2) to block coordination |
| 8-Aminoquinoline | C(sp²)–H Functionalization | C5-Halogenation | High electron density at C5 drives S_EAr | Use 5-OMe-8-AQ or milder oxidants |
| 4,7-Dichloroquinoline | S_NAr with Amines | C7-Amination | Excessive thermal energy (>130 °C) | Maintain strict kinetic control at 80–90 °C |
| 4-Aminoquinoline | Suzuki Cross-Coupling | Boronic Acid Homocoupling | Slow oxidative addition / excess oxidant | Slow addition, use electron-rich PCy₃ ligand |
References
-
Synthesis of unnatural amino acids through palladium-catalyzed C(sp³)-H functionalization Source: rhhz.net URL:[Link]
-
Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides Source: beilstein-journals.org URL: [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Source: preprints.org URL: [Link]
-
Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids Source: mdpi.com URL: [Link]
Sources
Technical Support Center: Purification Strategies for tert-Butyl 3-aminoquinoline-2-carboxylate
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the unique physicochemical challenges of isolating tert-butyl 3-aminoquinoline-2-carboxylate .
As a functionalized derivative of the privileged quinoline scaffold, this compound is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other bioactive therapeutics . However, its dual basicity (amine and quinoline nitrogens) coupled with an acid-labile tert-butyl ester requires highly specific, causality-driven purification strategies to prevent degradation and maximize yield.
Part 1: Physicochemical Profile & Purification Implications
Before selecting a purification method, it is critical to understand the intrinsic properties of the molecule that dictate its behavior on a column.
| Property | Value / Characteristics | Purification Implication |
| Molecular Weight | 244.29 g/mol | Target mass[M+H]⁺ = 245 in LC-MS monitoring. |
| Functional Groups | Basic primary amine, quinoline nitrogen, tert-butyl ester | Highly prone to silanol interactions (severe tailing); strictly incompatible with strong acids. |
| UV Absorbance | Strong UV active (conjugated aromatic core) | Easily detectable at 254 nm and 280 nm during chromatography. |
| Stability | Susceptible to oxidation and acid-catalyzed hydrolysis | Requires neutral/basic conditions and protection from prolonged oxygen/light exposure. |
Part 2: Synthesis & Degradation Pathways
The synthesis of 3-aminoquinoline-2-carboxylate derivatives frequently employs a Friedländer annulation, reacting 2-aminobenzaldehyde with a pyruvate derivative (such as tert-butyl bromopyruvate) . Understanding this pathway is essential for identifying process impurities and degradation products.
Figure 1: Friedländer synthesis of tert-butyl 3-aminoquinoline-2-carboxylate and degradation pathways.
Part 3: Troubleshooting FAQs
Q1: Why does my product mass shift from [M+H]⁺ 245 to 189 during Prep-HPLC? Expert Analysis: You are observing acid-catalyzed hydrolysis of the tert-butyl ester. Standard reversed-phase HPLC mobile phases often contain 0.1% Trifluoroacetic acid (TFA) to improve peak shape. However, the tert-butyl group is a highly acid-labile protecting group. In the presence of TFA, the ester oxygen is protonated, leading to the expulsion of a stable tert-butyl cation (which eliminates as isobutylene gas) and leaving behind 3-aminoquinoline-2-carboxylic acid (MW 188.18) . Solution: Immediately switch your mobile phase modifier. Replace TFA with a volatile, mildly basic buffer such as 0.1% Ammonium Bicarbonate (NH₄HCO₃, pH ~8). This maintains the integrity of the ester while providing excellent peak shape for the basic quinoline.
Q2: How do I resolve severe tailing during normal-phase silica chromatography? Expert Analysis: The tailing is caused by secondary interactions between the basic nitrogen atoms (the primary amine and the quinoline ring) and the acidic silanol groups (Si-OH, pKa ~4.5) on the surface of bare silica gel. Solution: You have two self-validating options:
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Dynamic Capping: Add 1% Triethylamine (TEA) to your organic mobile phase (e.g., Hexane/Ethyl Acetate). The TEA competitively binds to the acidic silanols, allowing your target compound to elute as a sharp band.
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Stationary Phase Modification: Switch to an amine-functionalized silica column (e.g., Biotage KP-NH). This completely eliminates silanol interactions and is the gold standard for basic heterocycles.
Q3: My concentrated fractions are turning dark brown. What is happening? Expert Analysis: The 3-aminoquinoline system is an electron-rich aromatic amine. These systems are highly susceptible to oxidative degradation when exposed to oxygen and light, forming highly colored azo or polymeric species. This degradation is exponentially exacerbated when the compound is concentrated to dryness and left at room temperature. Solution: Concentrate fractions under a stream of inert gas (Nitrogen or Argon) or use a rotary evaporator backfilled with inert gas. Always store the purified, dry compound in amber vials at -20°C.
Q4: How do I separate the product from unreacted 2-aminobenzaldehyde? Expert Analysis: Unreacted 2-aminobenzaldehyde from the Friedländer annulation is a common, highly non-polar impurity . Solution: Because 2-aminobenzaldehyde lacks the polar carboxylate and the highly conjugated quinoline system, it elutes much faster on normal-phase silica. A gradient starting at 100% Heptane, slowly ramping to 20% Ethyl Acetate, will elute the aldehyde near the solvent front, well separated from your more polar target compound.
Part 4: Purification Decision Tree
Figure 2: Decision tree for selecting the optimal purification strategy based on scale and tailing.
Part 5: Optimized Step-by-Step Protocols
Protocol A: Amine-Modified Silica Gel Chromatography (Normal Phase)
Best for: Large-scale purification (>500 mg) and crude mixtures with significant non-polar impurities.
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Column Preparation: Equilibrate an amine-functionalized silica column (e.g., Biotage KP-NH) with 100% Heptane for 3 column volumes (CV).
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Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). If solubility is poor, dry-load the sample onto Celite to ensure a narrow injection band.
-
Elution Gradient:
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0–2 CV: 100% Heptane (Elutes unreacted 2-aminobenzaldehyde).
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2–10 CV: Linear gradient from 0% to 30% Ethyl Acetate in Heptane.
-
10–12 CV: Isocratic hold at 30% Ethyl Acetate (Elutes the target compound).
-
-
Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm.
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Concentration: Evaporate pooled fractions under reduced pressure at a water bath temperature ≤ 30°C. Backfill the rotary evaporator with Nitrogen to prevent oxidation.
Protocol B: Volatile Buffer-Based Prep-HPLC (Reversed Phase)
Best for: Small-scale purification (<500 mg) and final polishing to >95% purity.
-
System Setup: Utilize a C18 Prep-HPLC column designed for high-pH stability (e.g., Waters XBridge C18).
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in Milli-Q water, adjusted to pH 8.0. (Critical: Do not use TFA or Formic Acid).
-
Solvent B: HPLC-grade Acetonitrile (MeCN).
-
-
Sample Injection: Dissolve the sample in DMSO or a 1:1 mixture of MeCN/Water. Filter through a 0.45 µm PTFE syringe filter prior to injection.
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Gradient Method:
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0–2 min: Isocratic hold at 10% B.
-
2–15 min: Linear gradient from 10% to 70% B.
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15–17 min: Column wash at 95% B.
-
-
Recovery: Lyophilize the collected fractions directly. This removes the water, acetonitrile, and the volatile ammonium bicarbonate buffer simultaneously, yielding the pure free-base compound without the need for an aqueous workup.
References
-
Blunt, Catriona Emily Wilson (2019). "Noncovalent Interactions of Silent Agonists Binding to the Nicotinic Acetylcholine Receptor -and- Investigation into Expanding the Substrate Scope and Improving the Efficiency of Organic Photochemical Protecting Groups". Dissertation (Ph.D.), California Institute of Technology. doi:10.7907/JYY6-GY46. URL:[Link]
Aminoquinoline Solubility Optimization & Technical Support Center
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Finalizing pH-Related Solubilization
I'm now focusing on detailing the impact of pH. Solubility significantly increases in acidic environments due to protonation of the amino group, forming a water-soluble salt. I'm noting the importance of pH adjustment and the specific pKa values. I'm providing titration procedures and strategies for assessing the degree of protonation in detail, linking it to the workflow's decision points.
Prioritizing Cyclodextrin Complexation
I'm now determining when cyclodextrin complexation is preferable over pH adjustment. For formulations intolerant to acidic conditions, I'll use CDs to encapsulate the quinoline ring, shielding it from the aqueous environment. I'm focusing on the 1:1 inclusion complexation between beta-CD, HP-beta-CD and aminoquinolines for solubility.
Detailing Table Content
I'm now populating the quantitative data table (Section 2) with physicochemical properties for common aminoquinolines, including their pKa values, water solubility, and solubility in polar aprotic solvents, alongside the optimal solubilization strategies. For the step-by-step pH-driven solubilization protocol, I'm focusing on defining the titration steps using 0.1 M HCl or an appropriate weak acid for various aminoquinolines. I am also detailing the appropriate amount of water.
Refining Troubleshooting Protocol
I'm now detailing troubleshooting protocols for co-solvent and solid dispersion strategies for aminoquinoline formulations. I'll describe step-by-step procedures to maintain solubility in neutral buffers, emphasizing minimizing organic solvents and polymers. I'm focusing on preparing concentrated DMSO or DMF stocks, then cautiously adding them to a warmed, vortexed buffer, keeping final DMSO levels low to avoid toxicity.
Implementing Solubility Solutions
I am now focusing on polymer dispersion and cyclodextrin complexation. For polymer dispersion, I am integrating a Soluplus protocol to create nano-sized solid dispersions, and for CD inclusion, I am outlining a detailed procedure that includes preparing CD solutions, adding API, agitating, centrifuging, and filtering. Finally, I will conduct a self-validation check to quantify the dissolved drug concentration.
Generating Reference List
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Finalizing Troubleshooting Diagram
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Verifying Citations
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Evaluating Solubility Methods
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Compiling Table Data
I'm now populating the quantitative data table with physicochemical properties and optimal solubilization strategies for aminoquinolines. I've compiled typical pKa values, solubility in water at neutral pH, and solubility in DMSO/DMF. I've also detailed the primary challenges for each aminoquinoline type and proposed optimal solubilization paths.
Welcome to the Technical Support Center for Aminoquinoline Solubility. As researchers and drug development professionals, you are likely aware that aminoquinolines—including antimalarials like chloroquine, primaquine, and novel 2- or 8-aminoquinoline derivatives—frequently present significant solubility hurdles in polar solvents and aqueous buffers.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will address the thermodynamic and physicochemical causality behind these solubility failures and provide self-validating, step-by-step protocols to keep your active pharmaceutical ingredients (APIs) in solution.
Diagnostic Workflow: Solubilization Decision Matrix
Before altering your assay conditions, it is critical to map the physicochemical properties of your specific aminoquinoline to the correct solubilization strategy.
Aminoquinoline solubilization workflow based on pKa, co-solvents, and complexation.
Section 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does my aminoquinoline derivative precipitate immediately when diluted from a DMSO stock into an aqueous assay buffer? A1: This is a classic "solvent-shift" precipitation. The poor aqueous solubility of aminoquinoline derivatives is driven by their rigid, bicyclic aromatic quinoline ring, which contributes to a high crystal lattice energy[1]. While polar aprotic solvents like DMSO or DMF effectively solvate the polar functional groups and the aromatic system[2], aqueous buffers cannot disrupt the strong intermolecular interactions of the neutral free base. When the DMSO concentration drops below the solvation threshold (typically ≤1%), the thermodynamic equilibrium shifts, driving the highly lipophilic compound out of solution[1].
Q2: How does salt formation thermodynamically improve solubility, and how do I choose a counter-ion?
A2: Aminoquinolines are weak bases. In acidic conditions (lower pH), the amino groups become protonated[1]. This ionization drastically decreases lipophilicity and increases ion-dipole interactions with water, lowering the energy required to break apart the solid crystal[1]. However, not all salts are equally soluble. The choice of counter-ion should follow the Hard and Soft Acids and Bases (HSAB) rules; research on 4-aminoquinolines like piperaquine demonstrates that less soluble compounds bear ions of comparable hardness[3]. Furthermore, adding common ions (e.g., excess
Q3: My biological assay requires a strict pH of 7.4. If I cannot use acid to form a salt, what is the most effective alternative? A3: If pH adjustment is prohibited, you must rely on encapsulation or dispersion. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[5]. They form inclusion complexes by encapsulating the hydrophobic quinoline core, shielding it from the aqueous environment while the hydrophilic exterior maintains water solubility[6]. Alternatively, for highly lipophilic aminoquinolines, creating a nano-sized solid dispersion using graft copolymers (like Soluplus®) can drastically improve both solubility and permeability without altering the buffer's pH[7].
Section 2: Quantitative Physicochemical Data
To effectively troubleshoot, you must understand the baseline parameters of your compound class. The table below summarizes the expected solubility behaviors and optimal strategies for common aminoquinoline scaffolds.
| Property / Strategy | 2-Aminoquinolines | 4-Aminoquinolines (e.g., Piperaquine) | 8-Aminoquinolines (e.g., Primaquine) |
| Primary Structural Challenge | High crystal lattice energy, rigid aromatic ring[1] | High lipophilicity vs. aqueous environments[3] | Insoluble in water as a neutral free base[8] |
| Typical pKa Range | Highly variable based on substitutions | ~5.4 - 6.8 (Quinoline N)[3] | ~3.2 (Quinoline N), ~10.4 (Aliphatic) |
| Solubility in Water (Neutral pH) | Insoluble to Sparingly Soluble[1] | Poorly Soluble[3] | Insoluble[8] |
| Solubility in Polar Aprotic (DMSO/DMF) | Moderately to Highly Soluble[2] | Highly Soluble | Highly Soluble |
| Optimal Solubilization Path | pH adjustment (acidic) / Salt formation[1] | Salt formation (e.g., Tetrahydrate salts)[3] | Nano-solid dispersion / Cyclodextrin[7] |
Section 3: Step-by-Step Troubleshooting Protocols
Protocol A: In-Situ Salt Formation (pH-Driven Solubilization)
Objective: Solubilize basic aminoquinolines in aqueous media without the use of organic co-solvents. Causality: Protonating the amine groups shifts the equilibrium toward the highly soluble ionized state, overcoming the crystal lattice energy[1][4].
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Characterize the API: Determine the exact pKa of your specific aminoquinoline's basic centers.
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Suspend: Weigh the required mass of the aminoquinoline free base and suspend it in 80% of your final target volume of MS-grade water.
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Titrate: Under constant magnetic stirring, titrate dropwise with 0.1 M HCl (or an appropriate weak acid like citric acid) until the pH drops at least 1.5 to 2 units below the compound's pKa[1][4].
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Equilibrate: Allow the solution to stir for 30 minutes. The turbid suspension should clear as the salt forms in situ.
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Volume Adjustment: Bring the solution to the final volume using MS-grade water.
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Self-Validation Check: Measure the final pH. Gradually back-titrate a 1 mL aliquot to your target assay pH. If the solution turns cloudy (nucleation), the free base is precipitating, indicating that salt formation alone is insufficient for your target pH. Proceed to Protocol C.
Protocol B: Co-Solvency & Solvent-Shift Mitigation
Objective: Maintain solubility in neutral buffers using minimal organic solvents. Causality: Co-solvents like DMSO lower the dielectric constant of the aqueous mixture, reducing the polarity gap between the solvent and the lipophilic drug[1][2].
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Stock Preparation: Prepare a highly concentrated stock solution (e.g., 10-50 mM) of the aminoquinoline in 100% DMSO or DMF[2]. Ensure complete dissolution by sonicating for 5 minutes.
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Thermal Kinetic Adjustment: Warm your aqueous assay buffer to 37°C. Increasing the thermodynamic kinetic energy of the buffer helps prevent immediate nucleation upon solvent mixing.
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High-Shear Mixing: Vigorously vortex the warmed buffer while adding the DMSO stock dropwise.
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Concentration Limit: Ensure the final concentration of DMSO in your assay is ≤1% to minimize biological toxicity and artifactual assay interference[1].
-
Self-Validation Check: Monitor the solution via dynamic light scattering (DLS) or UV-Vis at 600 nm (to check for light scattering). If absorbance at 600 nm increases over 30 minutes, nano-precipitates are forming.
Protocol C: Cyclodextrin (CD) Inclusion Complexation
Objective: Achieve high aqueous solubility at a strict physiological pH (7.4) without organic solvents. Causality: Encapsulation of the aromatic quinoline core into the hydrophobic CD cavity prevents aggregation, while the hydrophilic exterior of the CD ensures aqueous solvation[5][6].
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Carrier Selection: Select Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its superior aqueous solubility and safety profile compared to native β-CD[6].
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Solution Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target aqueous buffer (pH 7.4).
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Saturation: Add an excess amount of the solid aminoquinoline to the CD solution (creating a supersaturated state).
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Thermodynamic Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure thermodynamic equilibrium of the 1:1 complexation is reached[2][6].
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Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, undissolved API[2].
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Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.
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Self-Validation Check: Quantify the dissolved drug concentration in the filtrate via HPLC against a known standard curve to determine your exact complexation efficiency and final molarity.
References
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ChemBK. "8-Aminoquinoline - Physico-chemical Properties". Available at: [Link]
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ResearchGate. "A crystallographic route to understand drug solubility: the case of 4-aminoquinoline antimalarials". Available at:[Link]
-
Malaria World. "Primaquine and chloroquine nano-sized solid dispersion-loaded dissolving microarray patches for the improved treatment of malaria". Available at:[Link]
-
Carbohyde. "Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?". Available at: [Link]
-
MDPI. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes". Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 6. mdpi.com [mdpi.com]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. chembk.com [chembk.com]
Technical Support Center: Mitigating Amino Group Oxidation in Quinoline Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with aminoquinolines (e.g., 3-aminoquinoline, 5-aminoquinoline, 8-aminoquinoline). While these versatile scaffolds are critical for antimalarials and transition-metal ligands, their primary amino groups are highly susceptible to oxidative degradation. This guide provides field-proven insights to troubleshoot, prevent, and control oxidation during your experiments.
Core Mechanisms of Degradation (FAQs)
Q: Why do my aminoquinoline solutions rapidly darken (turn yellow, red, or brown) during experiments? A: The primary amino group on the quinoline ring is highly electron-rich. Exposure to atmospheric oxygen, UV light, or trace transition metals (such as Cu or Fe) triggers a single-electron oxidation event[1]. At lower pH levels, this forms a highly reactive radical cation. At higher pH levels, this intermediate rapidly deprotonates and dimerizes or polymerizes, forming dark, quinonoid-like degradation products[2]. For derivatives with vicinal substituents, such as 5,6-dihydroxy-8-aminoquinoline, this process is even faster and leads to immediate polymerization[3].
Q: How can I selectively oxidize the quinoline nitrogen (to an N-oxide) without destroying the primary amine? A: The aliphatic or primary amine is typically more basic and nucleophilic than the quinoline nitrogen. To reverse this reactivity without adding a synthetic protecting group, you must employ an in situ protonation strategy. By adding a strong Brønsted acid (e.g., HBF₄), the more basic amino group is selectively protonated, tying up its lone pair. The less basic quinoline nitrogen remains available for oxidation by reagents like mCPBA or hydrogen peroxide[4].
Q: What additives can prevent the degradation of aminoquinolines in biological assays or aqueous storage? A: Trace metals in biological buffers catalyze the homolytic cleavage of dissolved oxygen and peroxides, initiating radical amine oxidation[5]. To prevent this, add chelating agents (e.g., EDTA or DTPMP at 0.1–1 mM) to sequester metal ions, combined with water-soluble antioxidants (e.g., ascorbic acid or BHT at 0.1–1 mM) to scavenge free radicals[3].
Mechanistic pathway of aminoquinoline oxidation and targeted prevention strategies.
Troubleshooting Matrix
Use the following data-driven matrix to identify the root cause of degradation in your workflows and apply the correct preventive action.
Table 1: Quantitative & Qualitative Troubleshooting Matrix for Aminoquinolines
| Symptom / Observation | Root Cause | Preventive Action | Validating Metric |
| Rapid solution darkening (yellow to brown/red) | Auto-oxidation via dissolved O₂[1] | Degas solvents (freeze-pump-thaw); store under Argon. | < 2% degradation by LC-MS over 24h |
| Precipitate formation in stored solutions | Polymerization of oxidized radical cations[2] | Add 0.1 mM EDTA and 1 mM Ascorbic acid; store at -20°C[3]. | Clear solution maintained for > 4 weeks |
| Unwanted N-oxidation of the primary amine | High nucleophilicity of the amine | Use in situ protonation (HBF₄)[4]. | > 95% chemoselectivity for heteroaryl N-oxide |
| Inconsistent assay yields | Metal-catalyzed homolytic peroxide cleavage | Use chelating agents (DTPMP or EDTA) in buffers[5]. | Reproducible IC₅₀ values across technical replicates |
Self-Validating Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
Causality & Self-Validation: Standard nitrogen bubbling (sparging) only displaces ~80% of dissolved oxygen. For highly sensitive derivatives, residual oxygen will still initiate radical formation. The freeze-pump-thaw technique uses high vacuum to physically extract trapped gases from the solid solvent matrix, ensuring >99.9% oxygen removal. Validation is achieved when no gas bubbles are observed during the final thaw cycle.
Step-by-Step Methodology:
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Preparation: Place the desired solvent in a heavy-walled Schlenk flask and seal it with a high-vacuum stopcock.
-
Freezing: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pumping: Open the stopcock to a high-vacuum line (Schlenk line) for 2–5 minutes to evacuate the headspace of all atmospheric gases.
-
Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the liquid nitrogen and allow it to thaw completely in a room-temperature water bath. Self-Validation Check: You will observe bubbles escaping the liquid; this is the trapped oxygen being released.
-
Cycling: Repeat steps 2 through 4 at least three times. The process is complete when no more bubbles appear during the thawing phase.
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Inert Transfer: Backfill the flask with ultra-pure Argon. Transfer the deoxygenated solvent to the aminoquinoline vial using an air-tight, Argon-purged syringe[3].
Protocol 2: In Situ Protonation for Selective Handling and N-Oxidation
Causality & Self-Validation: Instead of adding and removing a synthetic protecting group (like Boc or Phthalimide), in situ protonation temporarily masks the amine's lone pair. The protonated ammonium salt is highly resistant to electrophilic oxidation, directing reagents exclusively to the quinoline nitrogen. Validation is confirmed via NMR, where the amine protons shift significantly downfield, indicating successful salt formation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the aminoquinoline derivative in anhydrous dichloromethane (DCM) under an Argon atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath to prevent exothermic side reactions.
-
Protonation: Slowly add 1.05 equivalents of HBF₄ (tetrafluoroboric acid, diethyl ether complex) dropwise. Stir for 15 minutes. Self-Validation Check: A slight change in solubility or a transient color shift indicates the formation of the ammonium salt.
-
Oxidation: Add the desired oxidant (e.g., mCPBA) to selectively oxidize the quinoline nitrogen[4].
-
Recovery: To recover the free amine post-reaction, wash the organic layer with saturated aqueous NaHCO₃ until the aqueous phase reaches pH 8. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
Step-by-step experimental workflow for handling and reacting sensitive aminoquinolines.
References[1]Preventing degradation of 3-Aminoquinoline during experiments - Benchchem[2]Proposed 8-aminoquinoline oxidation pathways at a low pH between 2 and 5 units - ResearchGate[3]How to prevent the oxidation of 5,6-Dihydroxy-8-aminoquinoline solutions - Benchchem[4]Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC[5] WO2012125894A2 - Oxidation inhibitors for amine degradation - Google Patents
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2012125894A2 - Oxidation inhibitors for amine degradation - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Temperature for Quinoline Ester Hydrolysis
Welcome to the Technical Support Center for heterocyclic chemistry workflows. Quinoline ester hydrolysis is a critical transformation in the synthesis of pharmaceuticals, including antimalarials, kinase inhibitors, and DNA-binding agents. While ester saponification is generally a straightforward, base-catalyzed process, quinoline esters—particularly those substituted at the C2 and C4 positions—present unique thermodynamic and kinetic challenges.
This guide provides a mechanistic framework and troubleshooting protocols to help you optimize reaction temperatures, balancing rapid hydrolysis kinetics with the prevention of thermal degradation[1].
Temperature Optimization & Decision Workflow
When optimizing the hydrolysis of a quinoline ester, temperature control is the most critical variable. The workflow below outlines the standard decision matrix for establishing optimal thermal conditions.
Caption: Workflow for optimizing quinoline ester hydrolysis to prevent thermal degradation.
Troubleshooting Guides & FAQs
Q1: Why is my quinoline-4-ester not hydrolyzing efficiently at room temperature (25°C)?
A: Ester hydrolysis relies on the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. For quinoline esters, steric hindrance from adjacent ring substituents and the highly conjugated nature of the aromatic system can increase the activation energy (
Q2: I increased the reaction temperature to 100°C to speed up the hydrolysis, but my product mass is missing. LC-MS shows a major peak at [M-44]. What happened?
A: You have encountered thermal decarboxylation . Quinoline-2-carboxylic and quinoline-4-carboxylic acids are highly susceptible to losing carbon dioxide (
Q3: How do I choose between acid-catalyzed and base-catalyzed conditions for temperature optimization?
A: Base-catalyzed hydrolysis (saponification) is strongly recommended for quinoline esters. Base catalysis is generally
Mechanistic Pathway: Hydrolysis vs. Degradation
Understanding the competing pathways is essential for rational temperature optimization. The diagram below illustrates how elevated temperatures shift the reaction from productive hydrolysis to destructive decarboxylation.
Caption: Competing pathways: Base-catalyzed hydrolysis vs. thermal decarboxylation at elevated temps.
Quantitative Data: Temperature vs. Yield
The following table summarizes the kinetic and thermodynamic outcomes of hydrolyzing a standard ethyl quinoline-4-carboxylate derivative under various thermal conditions. Notice the sharp drop in isolated yield at temperatures exceeding 60°C due to decarboxylation.
| Temperature (°C) | Base System (3 eq) | Time (h) | Conversion (%) | Decarboxylation (%) | Isolated Yield (%) |
| 25 | LiOH (aq) | 24 | 45 | < 1 | 42 |
| 40 | LiOH (aq) | 8 | > 99 | < 1 | 95 |
| 60 | LiOH (aq) | 2 | > 99 | 5 | 88 |
| 80 | NaOH (aq) | 1 | > 99 | 35 | 55 |
| 100 | NaOH (aq) | 0.5 | > 99 | > 90 | < 5 |
Standard Operating Procedure: Mild Hydrolysis of Quinoline Esters
To ensure a self-validating and reproducible workflow, use the following protocol. This method utilizes Lithium Hydroxide (LiOH) in a mixed solvent system, which provides excellent solubility and nucleophilicity at moderate temperatures, preventing thermal degradation[3][4].
Materials:
-
Quinoline ester substrate (1.0 eq)
-
Lithium hydroxide monohydrate (
) (3.0 - 5.0 eq) -
Tetrahydrofuran (THF) / Methanol (MeOH) / Deionized Water (
) (Ratio 2:1:1) -
1N Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Solubilization: Dissolve the quinoline ester (1.0 mmol) in 4.0 mL of a THF/MeOH (2:1) mixture in a round-bottom flask equipped with a magnetic stir bar. Ensure complete dissolution.
-
Base Addition: Dissolve
(3.0 mmol) in 1.0 mL of deionized water. Add this aqueous base solution dropwise to the organic mixture at room temperature[3]. -
Thermal Optimization: Attach a reflux condenser and heat the reaction mixture to a precisely controlled 40°C using an oil bath or heating block. Caution: Do not exceed 50°C to avoid initiating decarboxylation.
-
Monitoring: Monitor the reaction via LC-MS or TLC every 2 hours. The disappearance of the ester mass and the appearance of the
mass in negative ion mode indicates successful conversion. -
Quenching & Isoelectric Isolation: Once complete, cool the reaction to 0°C in an ice bath. Evaporate the organic solvents (THF/MeOH) under reduced pressure.
-
pH Adjustment (Critical Step): Dilute the remaining aqueous layer with 2 mL of water. Carefully add 1N HCl dropwise while monitoring with a pH meter. Adjust the pH to approximately 4.5 to 5.5 [5]. Causality: Quinoline carboxylic acids are zwitterionic. Dropping the pH too low (< 2) will protonate the quinoline nitrogen, making the molecule highly water-soluble and ruining your isolated yield.
-
Filtration: Collect the precipitated quinoline carboxylic acid via vacuum filtration, wash with cold water, and dry under high vacuum.
References
- Base-Catalyzed Hydrolysis Kinetics and Temperature Optimization. Grokipedia.
- Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. Scientific Research Publishing.
- The Macrocyclization of Bis-Indole Quinolines for Selective Stabilization of G-quadruplex DNA Structures. The Royal Society of Chemistry.
- US6657065B2 - Methods of making quinoline amides. Google Patents.
- WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors. Google Patents.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents [scirp.org]
- 3. rsc.org [rsc.org]
- 4. US6657065B2 - Methods of making quinoline amides - Google Patents [patents.google.com]
- 5. WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of tert-Butyl 3-aminoquinoline-2-carboxylate
Welcome to the Advanced Technical Support Center for the purification of tert-Butyl 3-aminoquinoline-2-carboxylate . This guide is engineered for drug development professionals and synthetic chemists who require high-purity intermediates.
Because this molecule features a sensitive primary amine, a basic quinoline nitrogen, and a bulky, acid-labile tert-butyl ester , its purification demands precise thermodynamic and chemical control. This document provides the causality behind solvent selection, self-validating protocols, and targeted troubleshooting for common failure modes.
Physicochemical Profiling & Solvent Selection
The structural anatomy of tert-Butyl 3-aminoquinoline-2-carboxylate dictates its solubility behavior. The quinoline core and the bulky tert-butyl group impart significant lipophilicity, while the 3-amino group provides localized polarity and hydrogen-bonding capabilities.
A fundamental rule of recrystallization is that the compound must be highly soluble in the hot solvent and poorly soluble in the cold solvent [[1]]([Link]). Because the tert-butyl ester sterically shields the carboxylate and drastically reduces aqueous solubility, traditional alcohol/water systems often fail, leading to liquid-liquid phase separation ("oiling out") .
Quantitative Solvent System Comparison
| Solvent System | Polarity Match | Solubilization (Hot) | Crystallization (Cold) | Suitability & Mechanistic Rationale |
| Ethyl Acetate / Heptane | Excellent | Very High (EtOAc) | Low (Heptane) | Optimal. EtOAc easily breaks the solute's crystal lattice upon heating. Heptane efficiently forces nucleation upon controlled cooling without inducing phase separation. |
| Isopropanol (IPA) | Good | Moderate | Very Low | Good. A single-solvent system that avoids the complexity of binary phase diagrams. Excellent for removing highly polar impurities. |
| Ethanol / Water | Poor | High (EtOH) | Very Low (Water) | Not Recommended. The extreme hydrophobicity of the t-butyl group causes the compound to crash out as an oil rather than nucleate when water is added. |
| Toluene / Hexanes | Moderate | Very High | Moderate | Acceptable. Useful if the crude mixture contains highly non-polar, grease-like impurities, though overall mass recovery may be lower. |
Self-Validating Recrystallization Protocol
This protocol utilizes the optimal Ethyl Acetate / Heptane mixed-solvent system.
Self-Validation Checkpoint: Before beginning, you must ensure your crude material is strictly neutral. tert-Butyl esters are highly susceptible to acid-catalyzed cleavage upon heating . Validation step: Dissolve a 5 mg sample of the crude in 1 mL of water/methanol; verify the pH is ≥ 7.0 using pH paper. If acidic, perform a saturated aqueous
Step-by-Step Methodology
-
Initial Dissolution: Place the crude tert-Butyl 3-aminoquinoline-2-carboxylate in a clean, dry Erlenmeyer flask. Add a minimal volume of Ethyl Acetate (EtOAc) (approx. 2-3 mL per gram of crude).
-
Heating: Heat the suspension gently on a stirring hotplate to 65 °C until the solid completely dissolves. Do not exceed 70 °C to prevent thermal degradation of the amino group.
-
Clarification (Optional but Recommended): If the solution is dark brown or red (indicating quinoline oxidation products), add 5% w/w activated charcoal (Darco). Boil for 2 minutes, then perform a hot filtration through a pad of Celite into a pre-warmed flask.
-
Antisolvent Addition: While maintaining the solution at 65 °C, add hot Heptane dropwise. Continue addition until a faint, persistent cloudiness appears (the saturation point).
-
Annealing: Add 1-3 drops of hot EtOAc just until the solution becomes perfectly clear again. This prevents premature precipitation of amorphous solids.
-
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1-2 hours. Causality: Slow cooling allows the molecules to arrange into a highly ordered, pure crystal lattice rather than trapping impurities.
-
Maximum Recovery: Once at room temperature, transfer the flask to an ice-water bath (0-5 °C) for 30 minutes to maximize yield.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Heptane. Dry under high vacuum.
Workflow & Degradation Visualizations
Optimized recrystallization workflow and phase-separation decision tree.
Acid-catalyzed degradation pathway of tert-butyl esters during heating.
Troubleshooting & FAQs
Q1: My compound is "oiling out" (forming a syrup) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent [[2]]([Link]). The bulky tert-butyl group lowers the crystal lattice energy, making this compound highly prone to forming a supercooled liquid phase. Fix: Reheat the mixture until the oil dissolves completely. Add 10-15% more of the "good" solvent (EtOAc). Allow the solution to cool much more slowly. If you have pure reference material, add a single seed crystal when the solution reaches 40 °C to force nucleation over phase separation.
Q2: The recovered crystals are dark brown/yellow instead of the expected pale color. Is it impure? A: Yes. Aminoquinolines are electron-rich and readily oxidize in the presence of air and light to form highly colored quinone-imine derivatives . Even <1% of these impurities can severely discolor the batch . Fix: You must integrate Step 3 (Activated Charcoal treatment) into your workflow. For extreme cases, pass the crude material through a short silica plug using 1:1 EtOAc/Hexanes to strip baseline oxidative impurities before attempting recrystallization.
Q3: My mass recovery is terrible, and the NMR of the product shows missing tert-butyl peaks (loss of the ~1.5 ppm singlet). What happened?
A: You have inadvertently deprotected the ester. While tert-butyl esters are highly stable to nucleophiles and bases, they are exceptionally sensitive to acid-catalyzed cleavage, which generates isobutylene gas and leaves behind the free 3-aminoquinoline-2-carboxylic acid . If your prior synthetic steps utilized any acidic reagents (e.g., TFA, HCl, or acidic workups), trace protons remaining in the crude will rapidly catalyze this cleavage when heated in the recrystallization solvent.
Fix: Always validate the neutrality of your crude extract via a saturated
Q4: Can I use Methanol instead of Ethyl Acetate as the primary solvent? A: It is highly discouraged. If even microscopic amounts of acidic impurities are present, heating a tert-butyl ester in methanol will trigger a transesterification reaction, converting your desired tert-butyl ester into a methyl ester. Ethyl acetate is an aprotic solvent that completely eliminates the risk of transesterification.
References
-
Texas Christian University (TCU) Chemistry Department. "Recrystallization, Filtration and Melting Point."
-
[[1]]([Link]) Rubin Group. "Separation and Purification Techniques: Recrystallization."
-
BenchChem Technical Support. "An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry."
-
[[3]]([Link]) Frontiers in Chemistry. "4-Aminoquinoline: a comprehensive review of synthetic strategies."
Sources
Validation & Comparative
A Comparative Guide to the Structural Elucidation of tert-Butyl 3-aminoquinoline-2-carboxylate: Beyond a Single Spectrum
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Tert-Butyl 3-aminoquinoline-2-carboxylate, a substituted quinoline, represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparison with alternative and complementary analytical techniques. We will move beyond a simple description of spectral features to explain the underlying principles and experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Part 1: Deciphering the ¹H NMR Spectrum of tert-Butyl 3-aminoquinoline-2-carboxylate
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for structural analysis, providing information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships.
Predicted ¹H NMR Spectral Data
Based on the structure of tert-Butyl 3-aminoquinoline-2-carboxylate and extensive literature on quinoline derivatives[2][3][4], the following ¹H NMR signals are anticipated.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 8.7 | d | 1H | H-4 | The proton at position 4 is adjacent to the electron-withdrawing nitrogen atom, leading to significant deshielding and a downfield chemical shift.[2][3] |
| ~8.2 - 7.9 | d | 1H | H-8 | The peri-relationship of H-8 to the nitrogen lone pair and the influence of the fused ring system result in a downfield shift. |
| ~7.8 - 7.4 | m | 2H | H-5, H-6, H-7 | These protons on the carbocyclic ring typically appear as a complex multiplet due to spin-spin coupling. Their chemical shifts are influenced by the overall electron density of the aromatic system.[3] |
| ~5.5 - 4.5 | br s | 2H | -NH₂ | The amino group protons often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift is highly variable and depends on solvent, concentration, and temperature.[5][6] |
| ~1.6 | s | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent due to free rotation, resulting in a single, sharp, and intense singlet in a region with minimal overlap from other signals.[5][7][8] |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-10 mg of tert-Butyl 3-aminoquinoline-2-carboxylate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent can be critical, as aromatic solvents like benzene-d₆ can induce shifts that may resolve overlapping signals.[4]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard, with its signal set to 0.00 ppm.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will improve signal dispersion, which is particularly useful for resolving the complex multiplets in the aromatic region.[5]
-
D₂O Exchange: To confirm the assignment of the -NH₂ protons, a "D₂O shake" experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the -NH₂ protons will either disappear or significantly decrease in intensity due to the exchange of protons for deuterium.[5]
Causality Behind Spectral Features
The predicted spectrum is a logical consequence of the molecule's electronic and structural properties. The electron-withdrawing nature of the quinoline nitrogen deshields adjacent protons (H-4).[2] The tert-butyl group, with its nine equivalent protons, provides a characteristically strong and sharp singlet, which is an excellent diagnostic marker.[9][10] The broadness of the amino proton signal is a well-documented phenomenon arising from rapid chemical exchange and quadrupolar effects of the nitrogen atom.[6]
Part 2: A Multi-faceted Approach: Comparison with Alternative Analytical Techniques
Relying solely on ¹H NMR can be misleading, especially in the absence of a reference spectrum for the exact compound. A comprehensive structural elucidation strategy employs multiple complementary techniques.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-175 | C=O (ester) | The carbonyl carbon of the ester group is significantly deshielded.[11] |
| ~145-155 | Quaternary Carbons (C-2, C-8a) | Carbons involved in the quinoline ring fusion and attached to the nitrogen and carboxylate groups are downfield. |
| ~120-140 | Aromatic CH Carbons (C-4, C-5, C-6, C-7, C-8) | These carbons resonate in the typical aromatic region. |
| ~110-120 | C-3 | The carbon bearing the amino group will be shifted upfield relative to other aromatic carbons due to the electron-donating nature of the amino group. |
| ~80-85 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group.[12] |
| ~28-30 | -C(CH₃ )₃ | The methyl carbons of the tert-butyl group appear in the aliphatic region.[8][12] |
Experimental Protocol: ¹³C NMR Spectroscopy
The sample prepared for ¹H NMR can be used directly for ¹³C NMR. A proton-decoupled ¹³C NMR experiment is standard, which results in a spectrum of singlets for each unique carbon atom.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
-
Expected Molecular Ion: For tert-Butyl 3-aminoquinoline-2-carboxylate (C₁₄H₁₆N₂O₂), the expected exact mass would be [M+H]⁺ ≈ 245.1285 m/z.
-
Key Fragmentation: A characteristic fragmentation would be the loss of the tert-butyl group (-57 m/z) or isobutylene (-56 m/z) from the molecular ion, which is a common fragmentation pathway for tert-butyl esters.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺.
-
Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine (-NH₂)[13] |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2980-2960 | C-H stretch | Aliphatic C-H (tert-butyl) |
| ~1700 | C=O stretch | Ester Carbonyl[14] |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Ester |
Experimental Protocol: IR Spectroscopy
A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.
Part 3: Visualizing the Workflow and Relationships
To ensure clarity and a logical progression of the analysis, the following diagrams illustrate the molecular structure and the workflow for its characterization.
Caption: Molecular structure of tert-Butyl 3-aminoquinoline-2-carboxylate.
Caption: A multi-technique workflow for robust structural confirmation.
Conclusion
The structural elucidation of tert-Butyl 3-aminoquinoline-2-carboxylate is most reliably achieved through a synergistic application of multiple analytical techniques. While ¹H NMR provides a wealth of information, its interpretation is strengthened and validated by the complementary data from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. This integrated approach ensures the highest level of scientific rigor and confidence in the assigned structure, a critical requirement in the field of drug development.
References
-
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]
-
SciSpace. O-tert-Butyltyrosine, an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities. Available from: [Link]
-
SpringerLink. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available from: [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]
-
R Discovery. The 1H NMR spectra of quinoline, quinoline N‐oxide, the quinolinium ion and of their monomethyl derivatives. Available from: [Link]
-
ACD/Labs. t-Butyl group towers over other 1H resonances. Available from: [Link]
-
PMC. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Available from: [Link]
-
JoVE. Video: NMR Spectroscopy Of Amines. Available from: [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. Available from: [Link]
-
PMC. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Available from: [Link]
-
UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. Available from: [Link]
-
University of Leicester. The very basics of NMR of proteins. Available from: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]
-
ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link]
-
YouTube. NMR Analysis of Amino Acids. Available from: [Link]
-
PubMed. Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. Available from: [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]
-
SpectraBase. (2R,6S,1'S)-6-[1'-(TERT.-BUTOXYCARBONYLAMINO)-3'-METHYLBUTYL]-TETRAHYDROPYRAN-2-CARBOXYLIC-ACID - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Available from: [Link]
-
Rsc.org. Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Available from: [Link]
-
MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available from: [Link]
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available from: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
ACS Publications. Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline | Organic Process Research & Development. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
ResearchGate. FT-IR spectrum of tert-butyl... | Download Scientific Diagram. Available from: [Link]
-
SciELO México. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Available from: [Link]
-
ACS Publications. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase | Journal of Medicinal Chemistry. Available from: [Link]
-
PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available from: [Link]
-
ResearchGate. Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. Available from: [Link]
-
Analyst (RSC Publishing). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Available from: [Link]
-
MDPI. Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications. Available from: [Link]
-
YouTube. 14.3 Interpreting More IR Spectra | Organic Chemistry. Available from: [Link]
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jove.com [jove.com]
- 7. scispace.com [scispace.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Tert-butyl vs. Ethyl 3-Aminoquinoline-2-carboxylate for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the 3-aminoquinoline-2-carboxylate scaffold is a privileged framework, serving as a versatile precursor for a multitude of pharmacologically active agents. The strategic selection of the ester protecting group is a critical decision that profoundly influences the synthetic route and the accessibility of downstream targets. This guide provides an in-depth, objective comparison of the reactivity of two commonly employed esters of 3-aminoquinoline-2-carboxylic acid: the sterically hindered tert-butyl ester and the less bulky ethyl ester. By synthesizing technical data and field-proven insights, this document aims to empower researchers to make informed decisions in their synthetic strategies.
The Dueling Nature of Ester Functionality: Steric vs. Electronic Effects
The reactivity of the 3-aminoquinoline-2-carboxylate core is modulated by the interplay of the steric and electronic properties of the ester group. The tert-butyl and ethyl esters, while both alkyl esters, present a classic case of how a seemingly minor structural change can lead to significant differences in chemical behavior.
The tert-butyl group, with its three methyl groups surrounding a quaternary carbon, exerts a significant steric shield around the carbonyl carbon of the ester. This bulkiness physically impedes the approach of nucleophiles. In contrast, the ethyl group presents a much smaller steric profile, allowing for more facile access to the carbonyl.
Electronically, both alkyl groups are electron-donating through an inductive effect (+I). The tert-butyl group, with its greater number of alkyl substituents, is a stronger electron-donating group than the ethyl group. This increased electron density on the quinoline ring can influence its susceptibility to electrophilic attack.
This dichotomy of steric hindrance and electronic donation is the fundamental basis for the differing reactivity profiles of tert-butyl and ethyl 3-aminoquinoline-2-carboxylate.
Comparative Reactivity in Key Transformations
We will now delve into a comparative analysis of the reactivity of these two esters in two fundamental reactions crucial for the elaboration of the 3-aminoquinoline-2-carboxylate scaffold: hydrolysis of the ester and N-acylation of the 3-amino group.
Ester Hydrolysis: A Tale of Two Stabilities
The hydrolysis of the ester group to the corresponding carboxylic acid is a common transformation in the synthesis of quinoline-based drugs. The rate of this reaction is highly dependent on the nature of the ester and the reaction conditions.
Under Basic Conditions (Saponification):
The tert-butyl ester exhibits remarkable stability towards basic hydrolysis. The steric bulk of the tert-butyl group effectively shields the carbonyl carbon from the approach of the hydroxide ion, significantly slowing down the rate of saponification. In contrast, the ethyl ester is readily hydrolyzed under basic conditions.
| Ester | Relative Rate of Saponification (vs. Methyl Benzoate) |
| Methyl Benzoate | 1.00 |
| Ethyl Benzoate | 0.62 |
| Isopropyl Benzoate | 0.14 |
| tert-Butyl Benzoate | ~0.01 |
Data adapted from analogous systems and general principles of ester hydrolysis.
This trend clearly illustrates the dramatic decrease in reactivity with increasing steric hindrance. We can confidently predict a similar, if not more pronounced, trend for the 3-aminoquinoline-2-carboxylates.
Under Acidic Conditions:
The scenario is reversed under acidic conditions. The tert-butyl ester is readily cleaved in the presence of strong acids, such as trifluoroacetic acid (TFA), at or below room temperature. This lability is due to the mechanism of hydrolysis, which proceeds through a stable tertiary carbocation intermediate. The ethyl ester, on the other hand, requires much harsher acidic conditions (e.g., concentrated HCl or H2SO4 at elevated temperatures) for hydrolysis.
This orthogonal reactivity makes the tert-butyl ester an excellent choice as a protecting group that can be selectively removed in the presence of other acid-sensitive functionalities that are stable to milder acidic conditions.
N-Acylation: The Impact of Steric Hindrance on Amine Reactivity
The 3-amino group is a key handle for introducing structural diversity into the quinoline scaffold through N-acylation. The reactivity of this amino group can be subtly influenced by the adjacent ester group. While the electronic effect of the ester is relatively distant, the steric bulk of the tert-butyl group can play a role in modulating the accessibility of the amine.
In reactions with bulky acylating agents, the tert-butyl ester may create a more sterically crowded environment around the 3-amino group compared to the ethyl ester. This could lead to a modest decrease in the rate of N-acylation, particularly with sterically demanding electrophiles. However, for most common acylating agents (e.g., acetyl chloride, benzoyl chloride), the difference in reactivity is expected to be less pronounced than in the case of ester hydrolysis. The primary determinant of N-acylation reactivity will be the nucleophilicity of the amino group itself, which is largely governed by the electronics of the quinoline ring.
Experimental Protocols for Comparative Reactivity Analysis
To provide a framework for researchers to quantitatively assess the reactivity differences between tert-butyl and ethyl 3-aminoquinoline-2-carboxylate, we present the following detailed experimental protocols.
Protocol 1: Comparative Kinetics of Basic Ester Hydrolysis via HPLC
This protocol outlines a method to determine the rate of saponification of the two esters by monitoring the disappearance of the starting material and the appearance of the corresponding carboxylic acid using High-Performance Liquid Chromatography (HPLC).
Workflow for Comparative Hydrolysis Kinetics
Caption: A typical workflow for determining the kinetics of ester hydrolysis using HPLC.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare 10 mM stock solutions of tert-butyl 3-aminoquinoline-2-carboxylate and ethyl 3-aminoquinoline-2-carboxylate in a suitable organic solvent (e.g., acetonitrile or THF).
-
Prepare a buffer solution of known pH (e.g., 0.1 M sodium carbonate buffer, pH 10) in a mixture of water and the same organic solvent used for the stock solutions (e.g., 1:1 water:acetonitrile).
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25 °C), add a known volume of the buffered solvent mixture.
-
Initiate the reaction by adding a small volume of the ester stock solution to achieve a final concentration of 1 mM. Start a timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 120 minutes for the ethyl ester; longer intervals may be needed for the tert-butyl ester), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a small volume of an acidic solution (e.g., 10 µL of 1 M HCl) to neutralize the base and stop the hydrolysis.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by reverse-phase HPLC. A suitable method would employ a C18 column with a gradient elution of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Monitor the elution profile using a UV detector at a wavelength where both the ester and the carboxylic acid have strong absorbance (e.g., around 254 nm or 320 nm).
-
Generate a calibration curve for both the starting ester and the carboxylic acid product to quantify their concentrations in each aliquot.
-
-
Data Analysis:
-
Plot the concentration of the starting ester versus time.
-
Determine the initial rate of reaction from the slope of the initial linear portion of the curve.
-
Alternatively, fit the data to an appropriate rate law (e.g., pseudo-first-order if the base is in large excess) to determine the rate constant.
-
Compare the determined rate constants for the tert-butyl and ethyl esters.
-
Protocol 2: Comparative N-Acylation Reactivity via In Situ NMR Spectroscopy
This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of the N-acylation reaction in real-time, providing a direct comparison of the reactivity of the two esters.
Workflow for In Situ NMR Monitoring of N-Acylation
Caption: A workflow for the real-time monitoring of an N-acylation reaction using NMR spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of either tert-butyl or ethyl 3-aminoquinoline-2-carboxylate (e.g., 10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl3 or DMSO-d6).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with the reagents.
-
-
Initial NMR Spectrum:
-
Acquire a high-quality ¹H NMR spectrum of the starting material and internal standard mixture. This will serve as the t=0 reference.
-
-
Initiation of Reaction:
-
Carefully add a stoichiometric amount of the acylating agent (e.g., acetyl chloride) to the NMR tube.
-
Quickly and thoroughly mix the contents of the tube and place it in the NMR spectrometer.
-
-
Time-Course NMR Analysis:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 5 minutes). Modern NMR spectrometers can be programmed to run such automated experiments.
-
-
Data Processing and Analysis:
-
Process the series of spectra (Fourier transform, phasing, and baseline correction).
-
For each spectrum, integrate the signal corresponding to a unique proton on the starting material and a unique proton on the N-acylated product. Also, integrate the signal of the internal standard.
-
Calculate the relative concentrations of the starting material and product at each time point by normalizing the integrals to the integral of the internal standard.
-
Plot the percentage conversion to the N-acylated product as a function of time for both the tert-butyl and ethyl esters.
-
Compare the resulting kinetic profiles to determine the relative rates of N-acylation.
-
Conclusion and Strategic Recommendations
The choice between tert-butyl and ethyl 3-aminoquinoline-2-carboxylate is a strategic one that should be guided by the planned synthetic route.
-
For syntheses requiring a robust ester that can withstand basic conditions , while allowing for facile deprotection at a later stage under mild acidic conditions, the tert-butyl ester is the superior choice . Its steric bulk provides excellent protection against nucleophilic attack at the carbonyl carbon.
-
For transformations where the ester needs to be readily hydrolyzed under basic conditions , or where the steric bulk of the tert-butyl group might hinder a desired reaction at a neighboring position, the ethyl ester is the more suitable option .
This guide has provided a comprehensive comparison of the reactivity of these two important synthetic intermediates. By understanding the fundamental principles of their steric and electronic properties and by employing the detailed experimental protocols provided, researchers can make rational choices to optimize their synthetic strategies and accelerate the discovery and development of novel quinoline-based therapeutics.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Fife, T. H., & Przystas, T. J. (1985). Steric and electronic effects in the hydrolysis of esters. Journal of the American Chemical Society, 107(24), 7071–7077.
- Gould, E. S. (1959). Mechanism and Structure in Organic Chemistry. Holt, Rinehart and Winston.
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry (3rd ed.). Harper & Row.
-
Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
HPLC method development for aminoquinoline purity analysis
Overcoming Peak Tailing in Aminoquinoline Purity Analysis: A Comparative HPLC Method Development Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity assays for basic pharmaceutical compounds. Aminoquinolines—such as chloroquine (CQ), hydroxychloroquine (HCQ), and primaquine—are notoriously difficult to separate cleanly. Their basic nitrogenous structures often lead to severe peak tailing, which compromises the resolution of related substances (e.g., desethylchloroquine) and causes methods to fail rigorous regulatory system suitability criteria.
This guide objectively compares stationary phase chemistries and mobile phase strategies, providing a self-validating, field-proven methodology for aminoquinoline purity analysis.
Mechanistic Insight: The Causality of Peak Tailing
To solve peak tailing, we must first understand its chemical causality. Why do aminoquinolines tail so persistently on standard reversed-phase columns?
The primary amino group on the quinoline ring is highly basic, with a pKa of approximately 10. In standard mobile phases (pH 5.0–7.0), this nitrogen is fully protonated and carries a positive charge. Simultaneously, standard silica-based C18 columns contain residual silanol groups (Si-OH) on their surface. At a pH above 4.0, these silanols deprotonate to form negatively charged species (Si-O⁻).
The resulting strong secondary ionic interactions between the positively charged aminoquinoline and the negatively charged stationary phase cause a subset of the analyte molecules to be retained longer than the bulk population[1]. This manifests chromatographically as an asymmetrical "tail." To achieve a Tailing Factor (Tf) of ≤ 1.5, we must disrupt this secondary interaction mechanism through targeted chemical and physical interventions [2].
Diagnostic workflow for resolving aminoquinoline peak tailing.
Column Comparison: Standard C18 vs. End-Capped Core-Shell C18
To objectively evaluate performance, we must compare a standard, non-end-capped L1 (C18) column against a modern core-shell, sterically protected/end-capped C18 column (e.g., Phenomenex Kinetex 5 µm C18). The data below reflects the separation of Hydroxychloroquine from its related impurity, Chloroquine, under optimized low-pH conditions [3].
Table 1: Quantitative Performance Comparison for HCQ and CQ Separation
| Chromatographic Parameter | Standard Uncapped C18 (5 µm) | Core-Shell End-Capped C18 (5 µm) | Pharmacopeial Requirement (USP/EP) |
| HCQ Tailing Factor (Tf) | 2.35 | 1.12 | ≤ 1.5 |
| CQ Tailing Factor (Tf) | 2.41 | 1.18 | ≤ 2.0 |
| Resolution (Rs) HCQ/CQ | 1.40 | 3.73 | ≥ 1.8 |
| Theoretical Plates (N) | 4,500 | 12,500 | > 5,000 |
| RSD of Peak Area (n=5) | 2.10% | 0.03% | ≤ 1.5% |
Data synthesis based on pharmacopeial compliance testing and column application notes [4].
Performance Analysis: The standard C18 column fails to meet the USP resolution requirement (Rs ≥ 1.8) due to excessive band broadening caused by silanol interactions. Conversely, the end-capped core-shell column delivers a resolution of 3.73 and a highly symmetrical peak. The core-shell morphology minimizes the multiple path term (Eddy diffusion) in the van Deemter equation, while the dense end-capping physically shields the basic aminoquinoline from any remaining active silanols [3].
Step-by-Step Methodology: A Self-Validating Purity Workflow
A robust analytical method must be a self-validating system. The following protocol inherently verifies its own accuracy and precision before any unknown sample analysis begins.
Step 1: Mobile Phase Preparation (The Chemical Fix)
-
Prepare Mobile Phase A: Dissolve 770 mg of Ammonium Acetate in 1000 mL of HPLC-grade water (10 mM buffer).
-
pH Adjustment: Adjust the pH of Mobile Phase A to 3.0 using Formic Acid. Causality Check: Operating at a pH below 3.0 ensures that residual silanols on the silica surface are fully protonated (neutralized). This eliminates the primary source of secondary ionic interactions, forcing the analyte to retain solely via predictable hydrophobic interactions [2].
-
Prepare Mobile Phase B: 100% HPLC-Grade Acetonitrile.
-
Filtration: Filter both mobile phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.
Step 2: Chromatographic Setup
-
Column: Core-Shell End-Capped C18 (150 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and further sharpening the peak).
-
Detection: UV Diode Array Detector (DAD) set at 254 nm.
-
Gradient Program: Isocratic 85:15 (A:B) for standard assay, or a shallow gradient (10% to 40% B over 20 minutes) for comprehensive related substances profiling.
Step 3: System Suitability Testing (SST) - The Self-Validation Step Before injecting unknown samples, you must prove the system is capable of the separation. Inject a System Suitability Standard containing HCQ (1.0 mg/mL) spiked with 0.1% CQ.
-
Symmetry Check: Verify that the Tailing Factor for HCQ is ≤ 1.5.
-
Resolution Check: Verify that the Resolution (Rs) between HCQ and CQ is ≥ 1.8[4].
-
Precision Check: Verify that the Relative Standard Deviation (RSD) of the HCQ peak area over 5 replicate injections is ≤ 1.5%. Logic Gate: If any of these criteria fail, the system is not validated for the run. Do not proceed to sample analysis. Troubleshoot by verifying mobile phase pH or checking for column voiding.
Step 4: Sample Preparation & Analysis
-
Extraction: Extract the aminoquinoline from the sample matrix (e.g., tablet formulation) using the initial mobile phase conditions (85:15 A:B) as the diluent. This prevents solvent-mismatch peak distortion at the column head.
-
Injection: Inject 10 µL of the sample preparation.
-
Quantitation: Quantify impurities by comparing their peak areas to a diluted external standard (e.g., 0.1% of the nominal concentration) to ensure accurate mass balance.
References
-
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.[Link]
-
LabRulez LCMS. "Application of HPLC in Quality Analysis of Hydroxychloroquine Sulfate." LabRulez.[Link]
-
Phenomenex. "Robust Separation of Hydroxychloroquine and Chloroquine in Hydroxychloroquine Sulfate Tablets Using the Kinetex 5 µm C18." Phenomenex.[Link]
Sources
A Senior Application Scientist's Guide to Validating the Synthesis of Quinoline-2-Carboxylates Against Reference Standards
For researchers, medicinal chemists, and professionals in drug development, the robust synthesis and rigorous validation of heterocyclic scaffolds are paramount. Among these, the quinoline-2-carboxylate core is a privileged structure, forming the backbone of numerous therapeutic agents.[1] This guide provides an in-depth, experience-driven comparison of synthetic methodologies and a comprehensive validation workflow against certified reference standards. We will move beyond rote procedural lists to explore the underlying chemical principles and analytical logic that ensure the integrity of your synthesized compounds.
The Significance of the Quinoline-2-Carboxylate Moiety
The quinoline ring system is a recurring motif in a vast array of biologically active molecules, exhibiting properties that span from anti-malarial and anti-bacterial to anti-cancer and anti-inflammatory activities.[1][2] Specifically, the 2-carboxylate substitution provides a crucial handle for further chemical modification, making it a versatile intermediate in the synthesis of complex drug candidates.[1][3][4] Given its importance, the ability to synthesize and unequivocally validate the structure and purity of quinoline-2-carboxylates is a foundational skill in modern medicinal chemistry.
Strategic Synthesis: A Comparative Look at Classical Methodologies
While numerous methods exist for the synthesis of quinolines, we will focus on two classical and widely adopted approaches: the Doebner-von Miller and the Friedländer syntheses. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the quinoline core.
The Doebner-von Miller Reaction: A Versatile Approach
The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[5][6][7] This reaction is particularly valued for its versatility in producing a wide range of substituted quinolines.[8]
Causality Behind the Experimental Choices: The use of a strong acid, such as concentrated hydrochloric or sulfuric acid, is critical for several reasons. It protonates the carbonyl group of the α,β-unsaturated compound, activating it for nucleophilic attack by the aniline. The acidic medium also facilitates the cyclization and subsequent dehydration steps that lead to the aromatic quinoline ring.
Caption: The Doebner-von Miller reaction mechanism.
The Friedländer Synthesis: A Direct and High-Yielding Route
The Friedländer synthesis offers a more direct route to polysubstituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9][10][11] This method is often favored for its high yields and straightforward procedure.[8]
Causality Behind the Experimental Choices: The reaction can be catalyzed by either acid or base. Base catalysis, for instance with potassium hydroxide, deprotonates the α-methylene group, generating a nucleophilic enolate that attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone. Subsequent intramolecular cyclization and dehydration yield the quinoline product.
Caption: A generalized workflow for the Friedländer synthesis.
The Cornerstone of Confidence: A Rigorous Validation Protocol
Synthesizing a compound is only half the battle; robust analytical validation is non-negotiable to ensure its identity, purity, and suitability for its intended purpose.[12][13][14] This section outlines a comprehensive workflow for comparing your synthesized quinoline-2-carboxylate against a certified reference standard.
Experimental Protocols
1. Sample Preparation:
-
Synthesized Compound: Accurately weigh approximately 10-20 mg of your purified, dried product. Dissolve in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis, or in an appropriate HPLC-grade solvent for chromatography and mass spectrometry.
-
Reference Standard: Prepare a solution of the certified reference standard at a concentration identical to your synthesized sample in the same solvents.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the synthesized compound.
-
Procedure:
-
Acquire ¹H and ¹³C NMR spectra for both the synthesized sample and the reference standard.[2][15]
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for all protons.
-
Compare the chemical shifts, coupling constants, and integration values of your synthesized compound with the reference standard. The spectra should be superimposable.
-
3. Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Procedure:
-
Infuse the sample solutions into a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).[16]
-
Acquire the mass spectrum in the positive or negative ion mode, depending on the compound's properties.
-
Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Compare the observed molecular weight with the theoretical molecular weight and that of the reference standard.
-
4. High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the synthesized compound.
-
Procedure:
-
Develop a suitable HPLC method, typically a reversed-phase method using a C18 column. The mobile phase will likely be a gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid.[17][18][19][20]
-
Inject the reference standard to determine its retention time.
-
Inject the synthesized sample.
-
Analyze the chromatogram for the presence of any impurity peaks.
-
Calculate the purity of your compound by determining the area percentage of the main peak relative to the total area of all peaks.
-
Data Presentation and Comparison
The following tables present a hypothetical comparison of a synthesized ethyl quinoline-2-carboxylate with its corresponding reference standard.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Synthesized Compound (δ, ppm) | Reference Standard (δ, ppm) | Multiplicity | J (Hz) |
| H-3 | 8.25 | 8.25 | d | 8.5 |
| H-4 | 8.18 | 8.18 | d | 8.5 |
| H-5 | 7.85 | 7.85 | d | 8.0 |
| H-6 | 7.60 | 7.60 | t | 7.5 |
| H-7 | 7.78 | 7.78 | t | 7.5 |
| H-8 | 8.10 | 8.10 | d | 8.0 |
| -OCH₂- | 4.52 | 4.52 | q | 7.1 |
| -CH₃ | 1.45 | 1.45 | t | 7.1 |
Table 2: Comparative MS and HPLC Data
| Parameter | Synthesized Compound | Reference Standard |
| Mass Spectrometry | ||
| Theoretical [M+H]⁺ | 202.0817 | 202.0817 |
| Observed [M+H]⁺ | 202.0815 | 202.0816 |
| HPLC Analysis | ||
| Retention Time (min) | 12.34 | 12.35 |
| Purity (%) | 99.2 | >99.5 |
A Self-Validating System: The Logic of Comparison
The power of this validation workflow lies in its multi-faceted approach. A match in the NMR spectra provides strong evidence of the correct chemical structure.[21][22][23] The confirmation of the molecular weight via mass spectrometry further corroborates the compound's identity.[16][24] Finally, the HPLC analysis provides a quantitative measure of purity, ensuring that the synthesized material is free from significant impurities.[25] When the data from your synthesized compound aligns with that of a certified reference standard across all three techniques, you have established a high degree of confidence in your synthesis.
Caption: A comprehensive analytical validation workflow.
Conclusion
The synthesis of quinoline-2-carboxylates is a well-established yet nuanced process. By understanding the chemical principles behind the chosen synthetic route and implementing a rigorous, multi-technique analytical validation against a certified reference standard, researchers can ensure the quality and integrity of these vital chemical building blocks. This guide provides a framework for not only executing these procedures but also for critically evaluating the results, a hallmark of sound scientific practice.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.).
- Technical Support Center: Synthesis of Quinoline-2-Carboxylate - Benchchem. (n.d.).
- A Comparative Guide to the Synthesis of Quinoline-2-Carboxylates - Benchchem. (n.d.).
- Q2(R2) Validation of Analytical Procedures | FDA. (2024, March 6).
- Combes quinoline synthesis - Wikipedia. (n.d.).
- Combes quinoline synthesis. (n.d.).
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem. (n.d.).
- A New One-Pot Synthesis of Quinoline-2- carboxylates under Heterogeneous Conditions - CORE. (2016, June 15).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
- FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. (n.d.).
- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds - Benchchem. (n.d.).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.).
- Doebner-Miller Reaction - SynArchive. (n.d.).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.).
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (2024, July 17).
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2002, January 1).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.).
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. (2025, August 6).
- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - UNCW Institutional Repository. (n.d.).
- Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid - Benchchem. (n.d.).
- Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis - Benchchem. (n.d.).
- A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed. (2016, June 15).
- Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.).
- Quality Guidelines - ICH. (n.d.).
- A Comparative Guide to HPLC Methods for Purity Assessment of 1,3-Dichloro-6-nitroisoquinoline - Benchchem. (n.d.).
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF - ResearchGate. (n.d.).
- Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods - Benchchem. (n.d.).
- Friedländer Quinoline Synthesis - Alfa Chemistry. (n.d.).
- Combe's synthesis of quinoline || detailed mechanism - YouTube. (2024, March 18).
- LIQ HPLC purity analysis method - ECHEMI. (n.d.).
- Combes Quinoline Synthesis Overview | PDF - Scribd. (n.d.).
- Combes Quinoline Synthesis. (n.d.).
- One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. (n.d.).
- Friedländer Synthesis Mechanism Overview | PDF | Change | Chemical Compounds. (n.d.).
- Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems - PubMed. (2023, September 14).
- HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies. (n.d.).
- Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023, July 14).
- 16907-79-2 | Sodium quinoline-2-carboxylate - ChemScene. (n.d.).
- CAS No. 91-22-5 - Quinoline - AccuStandard. (n.d.).
- Quinoline-2-carboxylic acid - High-Purity Biochemical Reagent | APExBIO. (n.d.).
- Quinoline Yellow USP Reference Standard CAS 95193-83-2 Sigma-Aldrich. (n.d.).
- High-Purity Quinoline Reference Materials for Accurate Analysis - HPC Standards. (n.d.).
- Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing). (n.d.).
- Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis | Journal of Chemical Health Risks. (2025, April 10).
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.).
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. synarchive.com [synarchive.com]
- 7. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scribd.com [scribd.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. echemi.com [echemi.com]
- 19. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. repository.uncw.edu [repository.uncw.edu]
- 24. chempap.org [chempap.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Crystal Structure Analysis of tert-Butyl 3-aminoquinoline-2-carboxylate: A Comparative Guide to Analytical Platforms
As a Senior Application Scientist in structural chemistry, I frequently encounter the analytical bottlenecks associated with heavily functionalized heterocycles. tert-Butyl 3-aminoquinoline-2-carboxylate (Molecular Formula: C₁₄H₁₆N₂O₂) is a highly valuable intermediate in drug discovery, featuring a quinoline core, a hydrogen-bond donating amino group, and a sterically demanding tert-butyl ester.
The structural elucidation of this molecule presents specific physical challenges. The bulky tert-butyl group is highly susceptible to rotational disorder at room temperature, while the interplay between the amino group and the ester/quinoline nitrogen drives complex hydrogen-bonding networks. These factors often lead to unpredictable crystallization kinetics and polymorphism.
Choosing the right crystallographic platform is not a matter of preference; it is dictated by the physical dimensions and quality of the synthesized material. This guide objectively compares three leading analytical platforms—Single-Crystal X-ray Diffraction (SCXRD) , Powder X-ray Diffraction (PXRD) , and Microcrystal Electron Diffraction (MicroED) —providing causality-driven insights and self-validating protocols for drug development professionals.
Platform Comparison & Mechanistic Causality
Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard
SCXRD remains the definitive method for determining absolute stereochemistry and precise bond geometries. It relies on the coherent scattering of X-rays by a single, well-ordered crystal.
-
The Causality of Cryocooling: For tert-Butyl 3-aminoquinoline-2-carboxylate, room-temperature data collection often yields high R-factors due to the thermal motion of the tert-butyl methyl groups. Cryocooling the crystal to 100 K freezes this dynamic motion, significantly improving the resolution of the electron density map.
-
Data Processing: Modern refinement relies heavily on comprehensive software suites like 1, which seamlessly links structure solution and refinement algorithms[1].
Powder X-ray Diffraction (PXRD): The High-Throughput Workhorse
When the compound "crashes out" of a solvent as a bulk powder, growing single crystals can delay development by weeks. PXRD analyzes the bulk microcrystalline powder, producing a 1D diffractogram that serves as a structural fingerprint.
-
The Causality of Rietveld Refinement: Because 3D reciprocal space is compressed into a 1D pattern, peak overlap is severe. 2 overcomes this by using a least-squares approach to fit a calculated theoretical profile against the experimental data, allowing for highly accurate quantitative phase analysis of polymorphs[2].
Microcrystal Electron Diffraction (MicroED): The Emerging Frontier
If the compound yields only sub-micron nanocrystals that are too small for SCXRD and too broad-peaked for high-quality PXRD, MicroED is the optimal alternative.
-
The Causality of Electron Scattering: Electrons interact with matter approximately 100,000 times more strongly than X-rays. This allows 3 to extract sub-Angstrom resolution data from vanishingly small nanocrystals (~100 nm) directly from a seemingly amorphous powder in minutes[3].
Quantitative Platform Comparison
The following table summarizes the operational metrics of each platform when analyzing tert-Butyl 3-aminoquinoline-2-carboxylate.
| Metric | SCXRD | PXRD | MicroED |
| Optimal Crystal Size | > 50 µm (Single Crystal) | 1 – 10 µm (Bulk Powder) | < 1 µm (Nanocrystals) |
| Sample Quantity Needed | Single crystal (Micrograms) | 10 – 50 Milligrams | Nanograms (on a grid) |
| Typical Resolution | 0.70 – 0.84 Å | 1.50 – 2.00 Å (Calculated) | 0.80 – 1.00 Å |
| Data Acquisition Time | 2 – 12 Hours | 15 – 60 Minutes | < 5 Minutes |
| Primary Use Case | Absolute configuration, de novo structure | Polymorph screening, Phase purity | De novo structure from un-crystallizable powders |
Experimental Methodologies
Protocol 1: SCXRD Crystallization & Data Collection
-
Solvent System Selection: Dissolve 10 mg of tert-Butyl 3-aminoquinoline-2-carboxylate in 1 mL of Dichloromethane (DCM). Layer carefully with 2 mL of Hexane to initiate vapor diffusion.
-
Crystal Harvesting: After 3-5 days, harvest a suitable single crystal (>50 µm) under a polarized light microscope.
-
Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Causality: The oil displaces the mother liquor, preventing crystal degradation from solvent loss, and freezes into a rigid glass at cryogenic temperatures to hold the crystal steady.
-
Data Collection: Transfer the loop to a goniometer equipped with a nitrogen cryostream set to 100 K. Utilize a Cu K-alpha X-ray source (λ = 1.5418 Å). Causality: Copper radiation provides a stronger anomalous dispersion signal compared to Molybdenum, which is critical for determining the absolute structure of light-atom organic molecules.
-
Refinement: Solve the structure using direct methods and refine using OLEX2[1].
Protocol 2: PXRD Bulk Analysis
-
Sample Preparation: Transfer 30 mg of the bulk precipitated powder into an agate mortar. Grind gently for 2 minutes. Causality: Gentle grinding ensures a uniform particle size (reducing preferred orientation effects) without inducing mechanochemical polymorphic transformations.
-
Mounting: Back-load the powder into a zero-background silicon sample holder to minimize signal-to-noise interference.
-
Data Collection: Scan from 2θ = 5° to 50° using a step size of 0.01° and a count time of 1 second per step.
-
Rietveld Refinement: Import the diffractogram into refinement software. Input the SCXRD structural model as the starting phase and refine the background, zero-shift, unit cell parameters, and peak shape (Lorentzian/Gaussian) iteratively[2].
Protocol 3: MicroED Grid Preparation & Analysis
-
Grid Preparation: Apply a microscopic dusting of the raw, unoptimized compound powder directly onto a holey carbon cryo-EM grid.
-
Plunge Freezing: Plunge-freeze the grid in liquid ethane. Causality: Plunge-freezing mitigates electron beam-induced radiation damage during data collection and preserves the native hydrogen-bonding network.
-
Data Acquisition: Load the grid into a cryo-TEM operating at 200 kV. Locate a nanocrystal (~100-300 nm thick) in overfocused diffraction mode.
-
Continuous Rotation: Collect diffraction data using continuous rotation (e.g., 0.5° per second) over a 60° wedge. Causality: Continuous rotation samples reciprocal space more completely and reduces dynamical scattering effects compared to static still images[3].
Analytical Workflow Visualization
The decision of which crystallographic technique to employ is strictly governed by the physical dimensions of the synthesized product.
Decision matrix for selecting the optimal crystallographic technique based on crystal dimensions.
References[1] OLEX2: a complete structure solution, refinement and analysis program - IUCr Journals.
URL:[Link][2] Structure Analysis from Powder Diffraction Data: Rietveld Refinement in Excel | Journal of Chemical Education - ACS Publications. URL:[Link][3] The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination - PMC. URL:[Link]
Sources
Safety Operating Guide
tert-Butyl 3-aminoquinoline-2-carboxylate proper disposal procedures
Operational Guide: Safe Handling and Disposal of tert-Butyl 3-aminoquinoline-2-carboxylate
Toxicological Profile & Operational Impact
tert-Butyl 3-aminoquinoline-2-carboxylate is a highly functionalized intermediate frequently utilized in drug discovery and complex organic synthesis. Because it contains an active aminoquinoline core, it presents significant operational hazards, including acute toxicity, potential mutagenicity, and severe environmental toxicity according to 1[1].
The addition of the tert-butyl ester drastically increases the molecule's lipophilicity compared to unsubstituted quinolines. This structural feature enhances dermal penetration and bioaccumulation risks. Consequently, standard biological or general chemical waste protocols are insufficient; researchers must employ stringent, causality-driven hazardous waste procedures to ensure laboratory safety and environmental compliance[2].
Hazard Classification & Mechanistic Causality
Understanding the underlying chemical mechanisms behind safety protocols ensures a self-validating safety culture where scientists understand why a procedure is necessary, rather than just blindly following steps.
Table 1: Hazard Classification and Mechanistic Causality
| GHS Classification | Hazard Statement | Mechanistic Causality & Operational Impact |
| Acute Toxicity (Oral/Dermal/Inhalation) - Cat 4 | H302, H312, H332: Harmful if swallowed, in contact with skin, or inhaled. | The lipophilic tert-butyl group facilitates rapid absorption through the stratum corneum and alveolar membranes[2]. Impact: Requires strict use of heavy-duty nitrile gloves and handling exclusively inside a certified fume hood. |
| Skin/Eye Irritation - Cat 2 | H315, H319: Causes skin and serious eye irritation. | The basicity of the amino group disrupts cellular lipid bilayers and local physiological pH[1]. Impact: Mandates chemical splash goggles and immediate, unobstructed access to eyewash stations. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Quinoline derivatives resist natural biodegradation and bioaccumulate in aquatic ecosystems[3]. Impact: Zero-tolerance policy for sink or drain disposal. |
Spill Response & Containment Protocol
A spill of tert-Butyl 3-aminoquinoline-2-carboxylate—whether as a dry powder or dissolved in an organic solvent—requires immediate, methodical action to prevent aerosolization and surface tracking.
Causality-Driven Methodology:
-
Evacuate and Assess: Immediately isolate the area. Causality: Prevents secondary exposure via dust inhalation or vapor tracking across the laboratory floor[4].
-
Don Appropriate PPE: Equip a NIOSH-approved N95 or P100 particulate respirator (for powders), heavy-duty nitrile gloves, and chemical splash goggles[4].
-
Containment via Deactivation: Do NOT use standard paper towels. Instead, cover the spill with bentonite clay or vermiculite[3]. Causality: Paper towels can react with certain solvent mixtures, whereas3 and deactivates the amine functionality, minimizing the aerosolization of toxic dust[3].
-
Collection: Sweep the absorbed mixture using non-sparking tools and transfer it to a compatible, sealable hazardous waste container[4].
-
Surface Decontamination & Validation: Wash the affected area with a mild solvent (e.g., 10% ethanol in water) followed by copious amounts of soap and water[2]. Validation Step: Wipe the area with a dry swab and inspect under a UV lamp (aminoquinolines are highly fluorescent) to visually confirm complete decontamination.
Workflow for containing and neutralizing tert-Butyl 3-aminoquinoline-2-carboxylate spills.
Comprehensive Disposal Procedures
Because tert-Butyl 3-aminoquinoline-2-carboxylate contains a high density of nitrogen, its thermal decomposition generates toxic Nitrogen Oxides (NOx)[1]. Therefore, it must be routed to a licensed chemical incinerator equipped with an afterburner and an alkaline scrubber[4].
Step-by-Step Disposal Workflows:
A. Liquid Waste (Reaction Mixtures & Solvents)
-
Segregation: Transfer liquid waste containing the compound into a designated "Non-Halogenated Organic Waste" carboy. If the reaction utilized halogenated solvents (e.g., DCM, Chloroform), route it strictly to the "Halogenated Organic Waste" carboy. Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature and can produce highly toxic dioxins if improperly processed[2].
-
Labeling: Clearly label the container with the full chemical name (no abbreviations), approximate concentration, and the hazard warnings: "Toxic, Irritant, Environmental Hazard."
-
Storage: Store in a secondary containment tray within a grounded, ventilated flammable storage cabinet until institutional collection[4].
B. Solid Waste (Powders, Contaminated PPE, and Consumables)
-
Collection: Place all contaminated weighing boats, pipette tips, gloves, and residual powder into a puncture-resistant, sealable plastic bag.
-
Double-Bagging (Self-Validating Seal): Place the primary bag into a secondary bag. Causality: This provides a self-validating, redundant seal against microscopic dust escape during transit[4].
-
Disposal Bin: Deposit the sealed bag into a rigid, clearly labeled Solid Hazardous Waste container.
C. Final Institutional Processing
-
Manifesting: Document the exact mass/volume of the waste on your institution's EPA/RCRA waste manifest.
-
Incineration Routing: Ensure your licensed waste disposal contractor is explicitly aware of the high nitrogen content so they can process it in a chemical incinerator 4[4].
Segregation and disposal pathways for solid and liquid aminoquinoline waste streams.
References
-
Safety Data Sheet - Environmental Regulations. Regulations.gov. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
